molecular formula C21H25Cl2NO4 B607090 DG051 CAS No. 929915-58-2

DG051

Cat. No.: B607090
CAS No.: 929915-58-2
M. Wt: 426.3 g/mol
InChI Key: UCPVOTSNNAVKNE-LMOVPXPDSA-N
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Description

DG051 is a potent, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), which plays a key role in the biosynthesis of the pro-inflammatory lipid mediator leukotriene B4 (LTB4) . By inhibiting LTA4H with an IC50 of 47 nM in enzyme assays and 37 nM in human whole blood, this compound effectively decreases the production of LTB4, a potent promoter of inflammation and immune responses . This mechanism has made this compound a valuable tool for researching the leukotriene pathway, which has been genetically linked to the risk of myocardial infarction (heart attack) and stroke . Its high aqueous solubility and oral bioavailability contributed to its progression into clinical development, providing a well-characterized compound for translational research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling instructions.

Properties

IUPAC Name

4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4.ClH/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25;/h5-12,17H,1-4,13-15H2,(H,24,25);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPVOTSNNAVKNE-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929915-58-2
Record name DG-051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929915582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DG-051
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28B7Y5Y8EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DG051: A Targeted Approach to Mitigating Cardiovascular Risk Through Leukotriene B4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DG051 is a novel, orally bioavailable small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). Elevated levels of LTB4 are strongly implicated in the pathogenesis of cardiovascular diseases, particularly in promoting inflammation within atherosclerotic plaques. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical and clinical trial data. It details the underlying signaling pathways, summarizes quantitative findings from clinical investigations, and outlines the experimental protocols employed in these studies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the field of cardiovascular therapeutics.

Introduction: The Role of LTB4 in Cardiovascular Disease

Atherosclerosis, the primary underlying cause of most cardiovascular events, is increasingly recognized as a chronic inflammatory disease. Leukotrienes, a family of potent lipid mediators, are key players in orchestrating this inflammatory response. Leukotriene B4 (LTB4), in particular, has been identified as a critical chemoattractant for inflammatory cells, promoting their recruitment to and activation within the arterial wall. This influx of leukocytes contributes to all stages of atherosclerotic plaque development, from initiation and progression to destabilization and rupture, which can lead to myocardial infarction and stroke.

Genetic studies have further solidified the link between the LTB4 pathway and cardiovascular risk. Variants in the gene encoding for leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in LTB4 synthesis, have been associated with an increased risk of heart attack. This compound was developed to directly target this pathway, offering a novel therapeutic strategy to mitigate cardiovascular risk by reducing inflammation.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc enzyme that catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). By binding to and inhibiting LTA4H, this compound effectively blocks the production of LTB4.[1][2] This reduction in LTB4 levels is expected to decrease the recruitment and activation of inflammatory cells at sites of atherosclerotic lesions, thereby reducing vascular inflammation and lowering the risk of cardiovascular events.

Signaling Pathway of LTA4H and LTB4 in Atherosclerosis

The following diagram illustrates the signaling pathway targeted by this compound.

LTA4H_LTB4_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 FLAP 5-LOX Activating Protein (FLAP) FLAP->5-LOX activates LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 This compound This compound This compound->LTA4H inhibits BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Inflammation Inflammation (Leukocyte Recruitment, Cytokine Release) BLT1_Receptor->Inflammation Atherosclerosis Atherosclerosis Progression Inflammation->Atherosclerosis

Figure 1: this compound inhibits LTA4H, blocking LTB4 production and subsequent inflammation.

Clinical Development and Efficacy

This compound has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety and tolerability of this compound and to determine its effect on LTB4 production. These trials were designed as randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

Data Presentation

Trial Phase Population Key Finding Source
Phase IHealthy VolunteersPeak reduction of LTB4 production by >70% from baseline after 7 days of treatment.[3]
Phase IHealthy VolunteersThis compound was well-tolerated at all tested dose levels with no serious adverse events reported.[3]
Phase IHealthy VolunteersFavorable pharmacokinetic profile suitable for once-daily dosing.[3]
Phase IIa Clinical Trial

A Phase IIa clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with a history of heart attack or coronary artery disease. This was a randomized, double-blind, placebo-controlled study.

Data Presentation

While specific quantitative data from the Phase IIa trial have not been publicly released, the topline results were reported as positive.

Trial Phase Population Key Finding Source
Phase IIaPatients with a history of heart attack or coronary artery diseaseDemonstrated significant dose-dependent reductions in LTB4 production.[1][4]
Phase IIaPatients with a history of heart attack or coronary artery diseaseFavorable safety and tolerability profile, similar to that observed in healthy volunteers.[4]
Phase IIaPatients with a history of heart attack or coronary artery diseaseNo serious adverse events were reported in the study.[4]

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound have not been fully published. However, based on standard practices for such trials and available information, the following outlines the likely methodologies.

Clinical Trial Design and Workflow

The clinical trials for this compound followed a standard progression for pharmaceutical development.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Drug Administration (Single or Multiple Ascending Doses) Randomization->Dosing Data_Collection Data Collection (Blood Samples, Safety Monitoring) Dosing->Data_Collection Analysis Data Analysis (Pharmacokinetics, LTB4 Levels, Safety) Data_Collection->Analysis Results Trial Results Analysis->Results

Figure 2: Generalized workflow for the this compound clinical trials.

Inclusion Criteria (Phase IIa - General Example):

  • Male or female patients aged 18 years or older.

  • Documented history of myocardial infarction or stable coronary artery disease.

  • Stable medical therapy for at least 30 days prior to screening.

Exclusion Criteria (Phase IIa - General Example):

  • History of significant bleeding disorders.

  • Severe renal or hepatic impairment.

  • Use of other investigational drugs within 30 days of screening.

Measurement of Leukotriene B4

The primary pharmacodynamic endpoint in the this compound clinical trials was the level of LTB4 in biological samples, typically plasma. Several highly sensitive and specific methods are available for the quantification of LTB4.

Commonly Used Methodologies:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where LTB4 in the sample competes with a labeled LTB4 for binding to a limited amount of antibody. The amount of labeled LTB4 bound is inversely proportional to the concentration of LTB4 in the sample.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that separates LTB4 from other components in the sample by liquid chromatography, followed by detection and quantification using tandem mass spectrometry. This is often considered the gold standard for small molecule quantification.

Sample Protocol for LTB4 Measurement by LC-MS/MS:

  • Sample Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled LTB4 (e.g., d4-LTB4) is added to the plasma sample to serve as an internal standard for quantification.

  • Solid-Phase Extraction (SPE): The plasma sample is passed through an SPE cartridge to remove interfering substances and concentrate the LTB4.

  • Derivatization (Optional): In some methods, LTB4 is chemically modified to improve its chromatographic and mass spectrometric properties.

  • LC-MS/MS Analysis: The extracted and purified sample is injected into the LC-MS/MS system.

    • Liquid Chromatography: LTB4 and the internal standard are separated from other remaining components on a C18 reversed-phase column.

    • Tandem Mass Spectrometry: The separated compounds are ionized (typically using electrospray ionization in negative mode) and fragmented. Specific parent-to-daughter ion transitions are monitored for both LTB4 and the internal standard for highly selective detection and quantification.

  • Data Analysis: The ratio of the peak area of LTB4 to the peak area of the internal standard is used to calculate the concentration of LTB4 in the original plasma sample by comparing it to a standard curve.

Conclusion

This compound represents a targeted therapeutic approach for the management of cardiovascular disease by specifically inhibiting the production of the pro-inflammatory mediator LTB4. Clinical trials have demonstrated that this compound is well-tolerated and effectively reduces LTB4 levels in both healthy volunteers and patients with a history of cardiovascular events. While further clinical development and larger-scale trials are necessary to fully elucidate its clinical efficacy in reducing cardiovascular events, the mechanism of action and the data gathered to date position this compound as a promising novel agent in the fight against atherosclerosis and its complications. The detailed methodologies and pathways described in this guide provide a foundational understanding for the scientific and drug development community to build upon.

References

The Role of DG051 in the Leukotriene B4 Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator implicated in a wide range of inflammatory diseases. Its synthesis is a key target for therapeutic intervention. This technical guide provides an in-depth overview of the role of DG051, a small molecule inhibitor, in the LTB4 synthesis pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

The Leukotriene B4 Synthesis Pathway and the Role of this compound

The biosynthesis of LTB4 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane. This compound specifically targets a critical enzyme in this pathway, Leukotriene A4 Hydrolase (LTA4H).

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of LTA4H.[1][2][3][4] LTA4H is the terminal enzyme in the biosynthesis of LTB4, responsible for the conversion of Leukotriene A4 (LTA4) to LTB4. By binding to and inhibiting LTA4H, this compound effectively blocks the production of LTB4, thereby reducing the inflammatory response.[2][3]

The following diagram illustrates the leukotriene B4 synthesis pathway and the point of intervention for this compound:

graph "Leukotriene_B4_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; AA [label="Arachidonic Acid (AA)", fillcolor="#FBBC05"]; cPLA2 [label="cPLA2", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Five_LOX [label="5-Lipoxygenase (5-LOX)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FLAP [label="FLAP", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LTA4 [label="Leukotriene A4 (LTA4)", fillcolor="#FBBC05"]; LTA4H [label="Leukotriene A4 Hydrolase (LTA4H)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTB4 [label="Leukotriene B4 (LTB4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; LTC4S [label="LTC4 Synthase", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LTC4 [label="Leukotriene C4 (LTC4)", fillcolor="#FBBC05"];

// Edges Membrane -> cPLA2 [label="Activation", style=dashed]; cPLA2 -> AA [label="Liberates"]; AA -> Five_LOX; FLAP -> Five_LOX [label="Activates", style=dashed]; Five_LOX -> LTA4 [label="Converts"]; LTA4 -> LTA4H; LTA4H -> LTB4 [label="Converts"]; LTA4 -> LTC4S; LTC4S -> LTC4; LTB4 -> Inflammation [label="Promotes"]; this compound -> LTA4H [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }

Caption: The Leukotriene B4 synthesis pathway and the inhibitory action of this compound on LTA4H.

Quantitative Data on this compound Activity

The efficacy of this compound as an LTA4H inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency of this compound
ParameterValueDescriptionReference
Kd 25 nMDissociation constant for LTA4H, indicating high binding affinity.[1]
IC50 (LTA4H Hydrolase Activity) 47 nMConcentration of this compound required to inhibit 50% of LTA4H's ability to produce LTB4.[1]
IC50 (LTA4H Aminopeptidase Activity - L-alanine p-nitroanilide) 72 nMConcentration of this compound required to inhibit 50% of LTA4H's aminopeptidase activity using a synthetic substrate.[1]
IC50 (LTA4H Aminopeptidase Activity - Prolyl-glycyl-proline) 150 nMConcentration of this compound required to inhibit 50% of LTA4H's aminopeptidase activity using a physiological substrate.[1]
In Vivo / Ex Vivo Efficacy of this compound
Study TypeDosageEffectReference
Phase I Clinical Trial (Multiple Doses)Up to 320mg/day for 7 daysPeak reduction of LTB4 production by >70% versus baseline in whole blood.[5]
Preclinical StudiesNot specifiedPotent inhibitor of LTB4 production in human blood ex vivo and in animal models.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

LTA4H Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.

1. Reagents and Materials:

  • Recombinant human LTA4H enzyme

  • Leukotriene A4 (LTA4) methyl ester (substrate precursor)

  • Assay Buffer: e.g., 10 mM Tris-HCl, pH 8.0, degassed

  • NaOH solution (e.g., 50 mM) for LTA4 preparation

  • This compound or other test compounds

  • Quenching solution: e.g., ice-cold methanol

  • Internal standard for HPLC analysis (e.g., Prostaglandin B2)

  • HPLC system with a UV detector

2. Protocol:

  • Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed, ice-cold NaOH solution under an inert atmosphere (e.g., nitrogen) in the dark. Neutralize the solution to the desired pH.

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, pre-incubate the desired concentration of LTA4H enzyme with varying concentrations of this compound (or vehicle control) in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to the enzyme-inhibitor mixture.

  • Reaction Incubation: Incubate the reaction for a short, precise period (e.g., 30 seconds) on ice to minimize non-enzymatic degradation of LTA4.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold methanol) containing an internal standard.

  • Sample Preparation for Analysis: Vortex the samples and centrifuge at high speed to precipitate the protein. Transfer the supernatant to a new tube for analysis.

  • Product Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the LTB4 produced. Monitor the absorbance at approximately 270-280 nm.

  • Data Analysis: Calculate the amount of LTB4 produced by comparing the peak area to a standard curve and normalizing to the internal standard. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Whole Blood LTB4 Assay

This ex vivo assay measures the effect of an inhibitor on LTB4 production in a more physiologically relevant system.

1. Reagents and Materials:

  • Freshly drawn human whole blood (anticoagulated, e.g., with heparin)

  • Calcium ionophore A23187 (stimulant)

  • This compound or other test compounds

  • Phosphate Buffered Saline (PBS)

  • Quenching solution (e.g., ice-cold methanol or acetone)

  • LTB4 ELISA kit or LC-MS/MS system for LTB4 quantification

2. Protocol:

  • Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant.

  • Pre-incubation with Inhibitor: Pre-incubate aliquots of whole blood with varying concentrations of this compound (or vehicle control) for a specified time at 37°C.

  • Stimulation of LTB4 Production: Stimulate LTB4 synthesis by adding a calcium ionophore such as A23187 (e.g., final concentration of 10 µM) to the blood samples.[6]

  • Incubation: Incubate the stimulated blood samples for a defined period (e.g., 30 minutes) at 37°C.[6]

  • Termination and Sample Preparation: Terminate the reaction by placing the samples on ice and/or adding a quenching solution. Separate the plasma or serum by centrifugation.[6]

  • LTB4 Quantification: Measure the concentration of LTB4 in the plasma or serum using a validated LTB4 ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated control. Determine the IC50 value.

The following diagram outlines a typical workflow for evaluating the effect of this compound on LTB4 production in a whole blood assay.

graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"];

// Nodes Start [label="Start: Fresh Whole Blood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Preincubation [label="Pre-incubation with this compound\n(or vehicle control) at 37°C"]; Stimulation [label="Stimulation with\nCalcium Ionophore (A23187)"]; Incubation [label="Incubation at 37°C"]; Termination [label="Reaction Termination\n(e.g., ice, quenching solution)"]; Centrifugation [label="Centrifugation to\nseparate plasma/serum"]; Quantification [label="LTB4 Quantification\n(ELISA or LC-MS/MS)"]; Analysis [label="Data Analysis:\nIC50 Determination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Preincubation; Preincubation -> Stimulation; Stimulation -> Incubation; Incubation -> Termination; Termination -> Centrifugation; Centrifugation -> Quantification; Quantification -> Analysis; }

Caption: A generalized experimental workflow for assessing this compound's inhibition of LTB4 synthesis.

Conclusion

This compound is a well-characterized, potent inhibitor of LTA4H, a key enzyme in the pro-inflammatory LTB4 synthesis pathway. Its mechanism of action, supported by robust quantitative data from in vitro and ex vivo studies, demonstrates its potential as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other LTA4H inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and drug development professionals working in the field of inflammation and leukotriene-modifying drugs.

References

DG051: A Potent and Selective Inhibitor of Leukotriene A4 Hydrolase for Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DG051 is a novel, orally bioavailable small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a critical enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] By selectively targeting LTA4H, this compound effectively suppresses LTB4 production, a key driver in various inflammatory diseases.[4][5] This technical guide provides a comprehensive overview of the biochemical and cellular functions of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutics for inflammatory disorders, particularly in the context of myocardial infarction.[1][2]

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous acute and chronic diseases. The leukotriene pathway is a central cascade in the inflammatory response, and one of its key products, leukotriene B4 (LTB4), is a powerful chemoattractant and activator of leukocytes.[1][4] LTB4 is synthesized from arachidonic acid via a series of enzymatic steps, with the final and rate-limiting step being the conversion of leukotriene A4 (LTA4) to LTB4, catalyzed by the enzyme leukotriene A4 hydrolase (LTA4H).[3][6]

This compound was developed as a first-in-class, potent, and selective inhibitor of LTA4H.[4][7] Its primary pharmacological effect is the dose-dependent reduction of LTB4 production.[4][8] Preclinical and clinical studies have demonstrated the potential of this compound to modulate inflammatory responses, with investigations primarily focused on its application in preventing myocardial infarction.[2][7]

Biochemical and Cellular Functions

Mechanism of Action

The primary biochemical function of this compound is the direct inhibition of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that possesses both epoxide hydrolase and aminopeptidase activities.[6] this compound specifically targets the epoxide hydrolase activity, which is responsible for the conversion of LTA4 to LTB4.[3] By binding to LTA4H, this compound blocks the active site and prevents the substrate LTA4 from being converted to the pro-inflammatory mediator LTB4.[1][2] This leads to a significant reduction in the levels of LTB4, thereby dampening the inflammatory cascade.[4]

This compound has also been shown to inhibit the aminopeptidase activity of LTA4H.[3]

Signaling Pathway

The synthesis of LTB4 is a key component of the arachidonic acid cascade. The pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted to LTA4. LTA4H then catalyzes the final step in the synthesis of LTB4. This compound intervenes at this critical juncture.

DG051_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4H (Epoxide Hydrolase) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation LTA4H LTA4H This compound This compound This compound->LTA4H Inhibition LTA4H_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_enzyme Prepare recombinant human LTA4H solution pre_inc Pre-incubate LTA4H with this compound or vehicle control prep_enzyme->pre_inc prep_this compound Prepare serial dilutions of this compound prep_this compound->pre_inc prep_lta4 Prepare fresh LTA4 substrate from LTA4 methyl ester init_rxn Initiate reaction by adding LTA4 substrate prep_lta4->init_rxn pre_inc->init_rxn inc Incubate at controlled temperature (e.g., 37°C) init_rxn->inc quench Quench the reaction inc->quench extract Extract LTB4 quench->extract measure Measure LTB4 levels (e.g., ELISA, LC-MS/MS) extract->measure calc Calculate IC50 value measure->calc

References

Investigating the Dual Enzymatic Activity of Leukotriene A4 Hydrolase with the Inhibitor DG051: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Leukotriene A4 Hydrolase (LTA4H) is a critical bifunctional enzyme in the inflammatory cascade, possessing two distinct catalytic functions that contribute to both the propagation and resolution of inflammation. This technical guide provides an in-depth examination of LTA4H's dual enzymatic activities—epoxide hydrolase and aminopeptidase. It focuses on the interaction of LTA4H with DG051, a potent small-molecule inhibitor. This document furnishes researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data on this compound's inhibitory profile, detailed experimental protocols for assessing LTA4H activity, and visual diagrams of key biological pathways and experimental workflows.

Introduction to Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 Hydrolase (LTA4H) is a cytosolic zinc metalloenzyme that plays a pivotal and complex role in regulating inflammatory responses.[1][2][3][4] It is distinguished by its dual enzymatic functions, which allow it to modulate inflammatory pathways in opposing ways.[4][5][6][7]

  • Epoxide Hydrolase Activity (Pro-Inflammatory): LTA4H catalyzes the hydrolysis of the unstable epoxide, Leukotriene A4 (LTA4), to produce Leukotriene B4 (LTB4).[1][8][9][10] LTB4 is a potent lipid mediator and chemoattractant that recruits and activates immune cells, such as neutrophils, to sites of inflammation, thereby amplifying the inflammatory cascade.[6][8][11]

  • Aminopeptidase Activity (Anti-Inflammatory/Resolution): LTA4H also functions as an aminopeptidase, capable of degrading specific peptides.[3][9][12] A key substrate for this activity is the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[2][4][6][9] By cleaving and inactivating PGP, the aminopeptidase function of LTA4H contributes to the resolution of inflammation.[6][9]

This dual functionality positions LTA4H as a key regulatory node, capable of both initiating and dampening inflammatory signals through two distinct, yet overlapping, active sites.[4]

LTA4H_Dual_Activity cluster_pro_inflammatory Pro-Inflammatory Role cluster_anti_inflammatory Anti-Inflammatory Role LTA4 Leukotriene A4 (LTA4) LTA4H LTA4H Enzyme LTA4->LTA4H Substrate LTB4 Leukotriene B4 (LTB4) (Neutrophil Chemoattractant) PGP Pro-Gly-Pro (PGP) (Neutrophil Chemoattractant) PGP->LTA4H Substrate Inactive Inactive Fragments LTA4H->LTB4 Epoxide Hydrolase LTA4H->Inactive Aminopeptidase

Figure 1: The dual enzymatic roles of the LTA4H enzyme.

This compound: A Dual Inhibitor of LTA4H

This compound is a potent, orally bioavailable small-molecule inhibitor of LTA4H that was developed for the prevention of myocardial infarction.[1][8][13] The compound was advanced into Phase II clinical trials before its development was discontinued.[1][4][5] this compound acts as a dual inhibitor, blocking both the pro-inflammatory epoxide hydrolase and the anti-inflammatory aminopeptidase activities of LTA4H, with a higher potency towards the former.[13]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against both catalytic functions of LTA4H has been quantified through various in vitro and cell-based assays. The key parameters are summarized below.

ParameterActivity MeasuredSubstrateValue (nM)Reference(s)
Kd Binding Affinity-25 - 26[2][6][13]
IC50 Epoxide HydrolaseLeukotriene A447[13]
IC50 AminopeptidaseL-alanine p-nitroanilide72[6][13]
IC50 AminopeptidasePro-Gly-Pro (PGP)150[13]
IC50 Epoxide Hydrolase (Cell-based)Endogenous37[6]

Table 1: Summary of quantitative data for this compound inhibition of LTA4H.

LTA4H in the Leukotriene Biosynthesis Pathway

The epoxide hydrolase function of LTA4H is the final and rate-limiting step in the biosynthesis of LTB4. This pathway begins with the release of arachidonic acid from the cell membrane and is a key target for anti-inflammatory drug development. This compound intervenes by directly blocking the conversion of LTA4 to LTB4.

Leukotriene_Pathway cluster_enzymes Enzymatic Conversions AA Arachidonic Acid (from membrane) FLAP 5-LOX / FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) LTA4H LTA4H LTA4->LTA4H LTC4S LTC4 Synthase LTA4->LTC4S LTB4 Leukotriene B4 (LTB4) Inflammation Pro-Inflammatory Effects (e.g., Chemotaxis) LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) (Cysteinyl Leukotrienes) PLA2 cPLA2 FLAP->LTA4 LTA4H->LTB4 LTC4S->LTC4 This compound This compound This compound->LTA4H Inhibition

Figure 2: Leukotriene biosynthesis pathway and the site of this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the dual enzymatic activity of LTA4H and its inhibition by compounds such as this compound.

Protocol 1: Aminopeptidase Activity Assay (Chromogenic)

This assay measures the aminopeptidase activity of LTA4H by monitoring the hydrolysis of a chromogenic substrate.

  • Principle: The enzyme cleaves the p-nitroanilide group from the substrate (L-alanine-p-nitroanilide), releasing a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[8]

  • Materials:

    • Purified recombinant human LTA4H

    • L-alanine-p-nitroanilide (substrate)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0

    • This compound or other inhibitors

    • 96-well microplate

    • Microplate reader with 405 nm filter

  • Procedure:

    • Prepare a stock solution of the substrate in DMSO. Dilute to a working concentration in the Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add 20 µL of the this compound dilutions (or vehicle control) to each well.

    • Add 160 µL of a solution containing a known amount of purified LTA4H to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate working solution to each well.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Epoxide Hydrolase Activity Assay (HPLC-based)

This assay directly measures the enzymatic conversion of LTA4 to LTB4.

  • Principle: The substrate, LTA4, is incubated with the enzyme, and the product, LTB4, is separated and quantified using reverse-phase high-performance liquid chromatography (HPLC).[1]

  • Materials:

    • Purified recombinant human LTA4H

    • LTA4 methyl ester (precursor)

    • Assay Buffer: 10 mM Tris-HCl, pH 8.0, kept on ice

    • This compound or other inhibitors

    • Reaction Stop Solution: Methanol with an internal standard (e.g., PGB2)

    • HPLC system with a C18 column and UV detector (270 nm)

  • Procedure:

    • Substrate Preparation (Critical): LTA4 is highly unstable and must be prepared fresh.[1][2] Hydrolyze the LTA4 methyl ester in a degassed, ice-cold 50 mM NaOH solution under an inert nitrogen atmosphere for 60 minutes in the dark.[1][2]

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In microcentrifuge tubes on ice, pre-incubate LTA4H with this compound dilutions (or vehicle) for 15 minutes.

    • Initiate the reaction by adding the freshly prepared LTA4 substrate. The final reaction volume is typically 100-200 µL.

    • Incubate on ice for exactly 30 seconds to minimize non-enzymatic LTA4 degradation.[1]

    • Terminate the reaction by adding 2 volumes of ice-cold Stop Solution.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by RP-HPLC, monitoring absorbance at 270 nm.

    • Calculate the amount of LTB4 formed by comparing the peak area to a standard curve and normalizing to the internal standard.[1]

Protocol 3: Human Whole Blood Assay (ELISA-based)

This ex vivo assay assesses the inhibitory effect of a compound on LTB4 production in a physiologically relevant cellular environment.

  • Principle: Leukocytes in whole blood are stimulated to produce LTB4 using a calcium ionophore. The amount of LTB4 produced in the presence and absence of an inhibitor is quantified using a competitive ELISA.[8][9]

  • Materials:

    • Freshly drawn heparinized human whole blood

    • Calcium Ionophore A23187

    • This compound or other inhibitors

    • RPMI 1640 medium

    • LTB4 ELISA Kit

  • Procedure:

    • Within 2 hours of collection, pre-warm the whole blood to 37°C.

    • In a 96-well plate or tubes, add serial dilutions of this compound to the blood samples and incubate for 15-30 minutes at 37°C.

    • Stimulate LTB4 synthesis by adding Calcium Ionophore A23187 (e.g., final concentration of 10 µM).

    • Incubate for 30 minutes at 37°C.[9]

    • Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.

    • Collect the plasma supernatant.

    • Quantify the LTB4 concentration in the plasma using a commercial LTB4 ELISA kit, following the manufacturer’s instructions.

    • Calculate the percent inhibition of LTB4 production relative to the vehicle-treated control.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Reaction cluster_analysis 3. Analysis cluster_results 4. Data Interpretation P1 Prepare Reagents: - LTA4H Enzyme - Substrate (e.g., LTA4, PGP) - Assay Buffer I1 Pre-incubate LTA4H with this compound or Vehicle P1->I1 P2 Prepare Test Compound: - Serial dilutions of this compound P2->I1 I2 Initiate Reaction: Add Substrate I1->I2 I3 Incubate (Time and Temp vary by assay) I2->I3 I4 Terminate Reaction I3->I4 A1 Detect Product Formation (e.g., HPLC, Spectrophotometry) I4->A1 A2 Quantify Signal A1->A2 R1 Calculate % Inhibition A2->R1 R2 Determine IC50 Value R1->R2

Figure 3: General experimental workflow for an LTA4H inhibition assay.

References

DG051: A Technical Guide on its Attenuation of Pro-inflammatory Mediator Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a critical enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound effectively reduces the production of LTB4, a key driver of inflammation implicated in various cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on LTB4 production, and detailed experimental methodologies for assessing its activity.

Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase

This compound's primary mechanism of action is the direct inhibition of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4) from its unstable precursor, leukotriene A4 (LTA4).[1] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a crucial role in the inflammatory cascade. By binding to LTA4H, this compound blocks the conversion of LTA4 to LTB4, thereby reducing the levels of this pro-inflammatory mediator.[1][2]

Signaling Pathway of LTB4 Production and Inhibition by this compound

LTA4H_Pathway cluster_cell Immune Cell (e.g., Neutrophil) Arachidonic_Acid Arachidonic Acid 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX via FLAP FLAP 5-LOX Activating Protein (FLAP) FLAP->5_LOX LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Pro-inflammatory Effects (e.g., Chemotaxis) LTB4->Inflammation This compound This compound This compound->LTA4H Inhibits

Caption: LTA4H signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Efficacy of this compound

The inhibitory potency of this compound on LTA4H and its effect on LTB4 production have been quantified in both in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Leukotriene A4 Hydrolase (LTA4H) by this compound
ParameterValueDescriptionSource
IC₅₀ 37 nMThe half maximal inhibitory concentration against LTB4 production in a human whole blood assay.[3]
K_d_ 26 nMThe equilibrium dissociation constant, indicating the binding affinity of this compound to LTA4H.[4]
Table 2: In Vivo Reduction of Leukotriene B4 (LTB4) Production by this compound in Clinical Trials
Study PhasePopulationDosageEffect on LTB4 ProductionSource
Phase I Healthy VolunteersUp to 320 mg/day for 7 daysDose-dependent reduction, with a peak reduction of over 70% from baseline.[5]
Phase IIa Patients with a history of heart attack or coronary artery diseaseNot specifiedSignificant dose-dependent reductions in LTB4.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on pro-inflammatory mediator production. Below are representative protocols based on established methods.

Human Whole Blood Assay for LTB4 Production

This ex vivo assay is a robust method to determine the potency of LTA4H inhibitors in a physiologically relevant matrix.

Objective: To measure the IC₅₀ of this compound for the inhibition of calcium ionophore-stimulated LTB4 production in human whole blood.

Materials:

  • Freshly drawn human whole blood (heparinized)

  • This compound stock solution (in DMSO)

  • Calcium ionophore A23187

  • Phosphate Buffered Saline (PBS)

  • Methanol (for quenching and protein precipitation)

  • LTB4 ELISA kit or LC-MS/MS system

  • Centrifuge

  • Incubator (37°C)

Protocol:

  • Blood Collection: Collect whole blood from healthy volunteers into heparin-containing tubes.

  • Compound Incubation: Aliquot whole blood into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation: Initiate LTB4 synthesis by adding a final concentration of 10-50 µM calcium ionophore A23187. Incubate for 30 minutes at 37°C.[7][8]

  • Reaction Quenching: Stop the reaction by adding ice-cold methanol.

  • Sample Preparation: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • LTB4 Quantification: Analyze the supernatant for LTB4 levels using a validated LTB4 ELISA kit or by a highly sensitive and selective LC-MS/MS method.[9]

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Workflow for Human Whole Blood Assay

HWB_Assay_Workflow cluster_workflow Experimental Workflow Start Start Blood_Collection Collect Heparinized Human Whole Blood Start->Blood_Collection Aliquoting Aliquot Blood Samples Blood_Collection->Aliquoting Compound_Addition Add this compound or Vehicle (Pre-incubation at 37°C) Aliquoting->Compound_Addition Stimulation Stimulate with Calcium Ionophore A23187 (37°C) Compound_Addition->Stimulation Quenching Quench Reaction with Cold Methanol Stimulation->Quenching Centrifugation Centrifuge to Pellet Debris Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LTB4_Quantification Quantify LTB4 (ELISA or LC-MS/MS) Supernatant_Collection->LTB4_Quantification Data_Analysis Calculate % Inhibition and Determine IC₅₀ LTB4_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's inhibition of LTB4 production.

Recombinant LTA4H Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified LTA4H.

Objective: To determine the kinetic parameters of this compound inhibition of recombinant human LTA4H.

Materials:

  • Recombinant human LTA4H

  • Leukotriene A4 (LTA4) substrate

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl with 0.1% BSA)

  • Quenching solution (e.g., methanol with an internal standard)

  • LC-MS/MS system

Protocol:

  • Enzyme and Inhibitor Pre-incubation: In a microplate, add recombinant LTA4H and varying concentrations of this compound (or vehicle control) in the assay buffer. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the LTA4 substrate.

  • Incubation: Incubate the reaction mixture for a specific time at 37°C, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Product Quantification: Quantify the amount of LTB4 produced using a validated LC-MS/MS method.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the mode of inhibition and calculate the inhibition constant (K_i_).

Conclusion

This compound is a well-characterized inhibitor of LTA4H with demonstrated efficacy in reducing the production of the pro-inflammatory mediator LTB4. Its potent in vitro activity translates to significant in vivo effects, as evidenced by clinical trial data. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and similar LTA4H inhibitors. The continued study of such targeted anti-inflammatory agents holds promise for the development of novel therapeutics for a range of inflammatory conditions.

References

An In-depth Technical Guide to the Structural Biology of DG051 Binding to Leukotriene A4 Hydrolase (LTA4H)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional interactions between the potent inhibitor DG051 and its target, leukotriene A4 hydrolase (LTA4H). The information presented herein is intended to serve as a technical resource for researchers in academia and industry, offering detailed insights into the binding kinetics, experimental methodologies, and the broader signaling context of this important therapeutic target.

Introduction to LTA4H and this compound

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2] It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, and its overproduction is implicated in a range of inflammatory diseases.[3][4][5]

This compound is a novel, potent, and orally active small-molecule inhibitor of LTA4H.[1][6][7] Developed through a fragment-based drug discovery approach, this compound has been investigated as a therapeutic agent for the prevention of myocardial infarction and stroke.[2][7][8] Its mechanism of action involves the direct inhibition of LTA4H, thereby reducing the production of LTB4 and mitigating the inflammatory response.[1][8]

Quantitative Analysis of this compound-LTA4H Binding

The interaction between this compound and LTA4H has been characterized by strong binding affinity and potent inhibitory activity. The following tables summarize the key quantitative data reported in the literature.

ParameterValueAssay ConditionReference
Binding Affinity (Kd) 26 nM-[9]
IC50 (Epoxide Hydrolase) 37 nMHuman Whole Blood Assay[10]
IC50 (Aminopeptidase) ---

Further research is needed to provide a direct comparison of IC50 values for both enzymatic activities under identical conditions.

Structural Basis of this compound Inhibition

The high-affinity binding of this compound to LTA4H is dictated by specific structural interactions within the enzyme's active site. This compound is comprised of three key functional components: a butanoic acid moiety, a pyrrolidine linker, and a lipophilic biphenyl ether tail.[10]

Crystallographic studies have revealed that the butanoic acid group of this compound chelates the catalytic zinc ion (Zn²⁺) in the LTA4H active site.[10] The flexible pyrrolidine linker allows the inhibitor to adopt an optimal conformation within the bent, L-shaped substrate-binding cleft of the enzyme.[10] The lipophilic biphenyl ether moiety extends into a hydrophobic pocket at the base of the active site, further stabilizing the inhibitor-enzyme complex.[10]

The conformation of this compound within the active site effectively blocks the access of the natural substrate, LTA4, to the catalytic machinery, thereby preventing the synthesis of LTB4.

Experimental Protocols

This section details the methodologies employed in the characterization of this compound's interaction with LTA4H.

LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the ability of an inhibitor to block the conversion of LTA4 to LTB4.

  • Enzyme and Inhibitor Preparation : Recombinant human LTA4H is pre-incubated with the test compound (e.g., this compound) in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and 2.5% v/v DMSO) for 15 minutes at 37°C.[11]

  • Substrate Preparation : A fresh solution of LTA4 is prepared by hydrolyzing its methyl ester precursor in a degassed, alkaline solution (e.g., 50 mM NaOH) under an inert atmosphere.[11][12]

  • Reaction Initiation and Termination : The enzymatic reaction is initiated by adding the LTA4 substrate to the enzyme-inhibitor mixture. The final concentration of LTA4 is typically in the nanomolar range (e.g., 150 nM).[11] The reaction is allowed to proceed for a set time (e.g., 10 minutes) at 37°C and is then terminated, often by dilution.[11]

  • Quantification of LTB4 : The amount of LTB4 produced is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • IC50 Determination : The concentration of the inhibitor that produces 50% inhibition of LTB4 production (IC50) is determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

X-Ray Crystallography of the this compound-LTA4H Complex

Determining the three-dimensional structure of this compound bound to LTA4H provides atomic-level insights into the mechanism of inhibition.

  • Protein Expression and Purification : Recombinant human LTA4H is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

  • Crystallization : Crystals of the LTA4H protein are grown using vapor diffusion methods. The protein solution is mixed with a precipitant solution, and the mixture is allowed to equilibrate against a larger reservoir of the precipitant.

  • Soaking or Co-crystallization : To obtain the inhibitor-bound structure, pre-grown LTA4H crystals can be soaked in a solution containing this compound, or the protein and inhibitor can be mixed prior to crystallization (co-crystallization).

  • Data Collection and Structure Determination : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the electron density map of the protein-inhibitor complex, from which an atomic model is built and refined.

LTA4H Signaling Pathway and the Impact of this compound

LTA4H is a key enzyme in the leukotriene biosynthetic pathway. Its product, LTB4, exerts its pro-inflammatory effects by binding to and activating specific G protein-coupled receptors, primarily BLT1 and BLT2, on the surface of immune cells.[3][5]

LTA4H_Signaling_Pathway cluster_upstream Leukotriene Synthesis cluster_downstream LTB4 Signaling Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX LTA4H LTA4H LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 This compound This compound This compound->LTA4H BLT_Receptor BLT1/BLT2 Receptors LTB4->BLT_Receptor G_Protein G Protein Activation BLT_Receptor->G_Protein PLC PLC Activation G_Protein->PLC MAPK MAPK Pathway G_Protein->MAPK NFkB NF-κB Pathway G_Protein->NFkB Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Inflammation Inflammation (Chemotaxis, Cytokine Release) Ca_Mobilization->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: LTA4H Signaling Pathway and Inhibition by this compound.

Activation of BLT receptors triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to calcium mobilization, and the activation of the MAPK and NF-κB signaling pathways.[3][4][13] These events ultimately result in the cellular responses that characterize inflammation, such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

By inhibiting LTA4H, this compound effectively curtails the production of LTB4, thereby preventing the initiation of this downstream signaling cascade and reducing the inflammatory response.

Experimental Workflow for this compound Characterization

The discovery and characterization of LTA4H inhibitors like this compound typically follow a structured workflow.

Experimental_Workflow Target_Identification Target Identification (LTA4H) Fragment_Screening Fragment-Based Screening Target_Identification->Fragment_Screening Hit_to_Lead Hit-to-Lead Optimization Fragment_Screening->Hit_to_Lead Lead_Compound Lead Compound (this compound) Hit_to_Lead->Lead_Compound In_Vitro_Assays In Vitro Characterization (Binding & Enzyme Assays) Lead_Compound->In_Vitro_Assays Structural_Studies Structural Biology (X-ray Crystallography) Lead_Compound->Structural_Studies In_Vivo_Studies In Vivo Efficacy & PK/PD In_Vitro_Assays->In_Vivo_Studies Structural_Studies->Hit_to_Lead Clinical_Trials Clinical Development In_Vivo_Studies->Clinical_Trials

Caption: Workflow for the Discovery and Development of this compound.

This workflow begins with target identification and validation, followed by screening for initial hits. Promising fragments are then optimized through medicinal chemistry to improve potency and drug-like properties, leading to a lead compound such as this compound.[7] The lead compound is then extensively characterized through in vitro and in vivo studies, including detailed structural analysis, before progressing to clinical trials.

Logical Relationship of Structural Findings

The structural data obtained from X-ray crystallography are crucial for understanding the structure-activity relationship (SAR) of this compound and for guiding further drug design efforts.

SAR_Logic cluster_structure Structural Information cluster_activity Biological Activity Crystal_Structure This compound-LTA4H Co-crystal Structure Binding_Mode Key Interactions: - Zinc Chelation - Hydrophobic Pocket Occupancy - Linker Conformation Crystal_Structure->Binding_Mode SAR_Understanding Structure-Activity Relationship (SAR) Understanding Binding_Mode->SAR_Understanding Potency High Potency (Low nM Kd and IC50) Potency->SAR_Understanding Selectivity Selectivity for LTA4H Selectivity->SAR_Understanding Rational_Design Rational Drug Design (Improved Analogs) SAR_Understanding->Rational_Design

Caption: Logical Flow from Structure to Rational Drug Design.

By elucidating the precise binding mode of this compound, researchers can understand why it exhibits high potency and selectivity. This knowledge of the key interactions forms the basis of the SAR and enables the rational design of new analogs with improved pharmacological profiles.

Conclusion

The study of this compound's interaction with LTA4H provides a compelling example of structure-based drug design. The detailed understanding of its binding mode, supported by quantitative binding and inhibition data, has not only validated LTA4H as a therapeutic target but has also provided a robust framework for the development of novel anti-inflammatory agents. The experimental protocols and signaling pathway information presented in this guide offer a valuable resource for scientists working to further unravel the complexities of the leukotriene pathway and to develop the next generation of LTA4H inhibitors.

References

Methodological & Application

Application Notes and Protocols: DG051 In Vitro Assay for LTB4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the in vitro efficacy of DG051, a potent inhibitor of Leukotriene A4 (LTA4) hydrolase, in blocking the production of Leukotriene B4 (LTB4).

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid and is deeply involved in inflammatory responses.[1][2] It is a potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation. The biosynthesis of LTB4 from arachidonic acid is a multi-step enzymatic process involving 5-lipoxygenase (5-LOX), 5-lipoxygenase-activating protein (FLAP), and finally, LTA4 hydrolase (LTA4H), which catalyzes the conversion of LTA4 to LTB4.[1][2]

This compound is a small molecule inhibitor of LTA4 hydrolase.[3][4] By targeting LTA4H, this compound effectively blocks the final and rate-limiting step in LTB4 synthesis, thereby reducing the levels of this pro-inflammatory mediator.[3][4][5] This mechanism of action makes this compound a compound of interest for therapeutic intervention in inflammatory diseases.

Data Presentation

The inhibitory potency of this compound against LTA4 hydrolase has been determined in enzymatic assays.

CompoundTargetAssay TypeIC50
This compoundLeukotriene A4 Hydrolase (LTA4H)Enzymatic Assay47 nM

LTB4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the biosynthesis of LTB4 and the point of inhibition by this compound.

LTB4_Pathway AA Arachidonic Acid FLAP 5-LOX/FLAP AA->FLAP LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation This compound This compound This compound->LTA4H

Caption: LTB4 biosynthesis pathway and this compound's mechanism of action.

Experimental Protocols

Protocol 1: In Vitro LTA4H Enzymatic Assay

This protocol describes the determination of this compound's inhibitory activity on purified LTA4 hydrolase.

Materials:

  • Purified recombinant human LTA4H

  • Leukotriene A4 (LTA4) substrate

  • Assay Buffer: 10 mM Tris-HCl, pH 8.0

  • This compound stock solution (in DMSO)

  • Quenching solution (e.g., methanol)

  • Internal standard for LC-MS/MS analysis (e.g., PGB2)

  • 96-well microplate

  • Microplate reader or LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare fresh LTA4 substrate immediately before use.

    • Dilute LTA4 hydrolase to the desired concentration in ice-cold Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Reaction:

    • Add 20 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the diluted LTA4H enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the LTA4 substrate solution to each well.

  • Reaction Termination and Analysis:

    • After a 30-second incubation at 37°C, terminate the reaction by adding 50 µL of quenching solution containing the internal standard.

    • Analyze the formation of LTB4 by a suitable method, such as LC-MS/MS or a specific LTB4 ELISA.

  • Data Analysis:

    • Calculate the percentage of LTB4 production inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: In Vitro Cellular Assay for LTB4 Inhibition using Differentiated HL-60 Cells

This protocol details a cell-based assay to evaluate the efficacy of this compound in inhibiting LTB4 production in a biologically relevant context. Human promyelocytic leukemia cells (HL-60) can be differentiated into neutrophil-like cells, which are capable of producing LTB4 upon stimulation.

Materials:

  • HL-60 cells (ATCC CCL-240)

  • Complete growth medium (e.g., Iscove's Modified Dulbecco's Medium with 20% FBS)

  • All-trans-retinoic acid (ATRA) for differentiation

  • Hanks' Balanced Salt Solution (HBSS)

  • Calcium Ionophore A23187

  • This compound stock solution (in DMSO)

  • LTB4 ELISA kit

  • 96-well cell culture plates

Procedure:

Part A: Differentiation of HL-60 Cells

  • Culture HL-60 cells in complete growth medium, maintaining cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

  • To induce differentiation into a neutrophil-like phenotype, incubate the HL-60 cells with 1 µM ATRA for 4-5 days.

  • Confirm differentiation by assessing morphological changes and the expression of neutrophil markers (e.g., CD11b) by flow cytometry.

Part B: LTB4 Inhibition Assay

  • Harvest the differentiated HL-60 cells and wash them with HBSS. Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in HBSS. Add 50 µL of the this compound dilutions or vehicle control (HBSS with DMSO) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Stimulate LTB4 production by adding 50 µL of Calcium Ionophore A23187 (final concentration of 5-10 µM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Terminate the reaction by centrifuging the plate at 400 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant for LTB4 measurement.

Part C: LTB4 Quantification

  • Quantify the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of LTB4 production inhibition for each this compound concentration relative to the vehicle-treated, stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cellular LTB4 Inhibition Assay

The following diagram outlines the workflow for the cellular LTB4 inhibition assay.

Cellular_Assay_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Culture Culture HL-60 Cells Differentiate Differentiate with ATRA Culture->Differentiate Harvest Harvest and Resuspend Cells Differentiate->Harvest Seed Seed Cells in Plate Harvest->Seed Add_this compound Add this compound/Vehicle Seed->Add_this compound Preincubate Pre-incubate Add_this compound->Preincubate Stimulate Stimulate with A23187 Preincubate->Stimulate Terminate Terminate Reaction Stimulate->Terminate Collect Collect Supernatant Terminate->Collect ELISA LTB4 ELISA Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Workflow for the this compound cellular LTB4 inhibition assay.

References

Application Notes and Protocols for Determining the Efficacy of DG051 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme critical for the biosynthesis of leukotriene B4 (LTB4)[1][2][3]. LTB4 is a powerful pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases[2][3]. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating inflammatory responses[4][5]. These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound by measuring its impact on LTB4 production and downstream cellular signaling events.

Mechanism of Action

This compound targets and inhibits the enzymatic activity of LTA4H. This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to LTB4[1][2][3]. The inhibition of LTA4H by this compound leads to a dose-dependent decrease in the synthesis and release of LTB4 from inflammatory cells.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Extracellular Space Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 LTA4 5-Lipoxygenase->LTA4 LTA4H LTA4H LTA4->LTA4H LTB4 LTB4 LTA4H->LTB4 LTB4_ext LTB4 LTB4->LTB4_ext Secretion This compound This compound This compound->LTA4H Inhibition BLT1/2 Receptors BLT1/2 Receptors LTB4_ext->BLT1/2 Receptors Binding Downstream Signaling Downstream Signaling BLT1/2 Receptors->Downstream Signaling Activation Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response Isolate Human Neutrophils Isolate Human Neutrophils Pre-incubate with this compound Pre-incubate with this compound Isolate Human Neutrophils->Pre-incubate with this compound Stimulate with Calcium Ionophore Stimulate with Calcium Ionophore Pre-incubate with this compound->Stimulate with Calcium Ionophore Collect Supernatant Collect Supernatant Stimulate with Calcium Ionophore->Collect Supernatant Quantify LTB4 via ELISA Quantify LTB4 via ELISA Collect Supernatant->Quantify LTB4 via ELISA Data Analysis (IC50) Data Analysis (IC50) Quantify LTB4 via ELISA->Data Analysis (IC50)

References

Application Notes and Protocols for the Evaluation of LTA4H Inhibitors in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for specific experimental protocols detailing the use of DG051 in mouse models of inflammation did not yield publicly available data. The information presented herein is a generalized protocol for evaluating a potent Leukotriene A4 Hydrolase (LTA4H) inhibitor, conceptually similar to this compound, in a common preclinical model of acute inflammation.

Introduction

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator involved in orchestrating inflammatory responses.[1][2] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and amplifying the inflammatory cascade. This compound is a small molecule inhibitor of LTA4H, which has been investigated for its potential to reduce inflammation by decreasing the production of LTB4.[1][3] While clinical development of this compound has focused on cardiovascular indications, its mechanism of action suggests therapeutic potential in a broader range of inflammatory diseases.

These application notes provide a detailed, albeit generalized, experimental protocol for assessing the anti-inflammatory efficacy of a selective LTA4H inhibitor in a lipopolysaccharide (LPS)-induced mouse model of acute systemic inflammation.

Signaling Pathway of LTA4H in Inflammation

The following diagram illustrates the enzymatic action of LTA4H and the subsequent signaling of its product, LTB4, which leads to the transcription of pro-inflammatory cytokines.

LTA4H_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 LTA4H LTA4H LTA4->LTA4H 5-LOX->LTA4 LTB4 LTB4 LTA4H->LTB4 BLT1/2 Receptors BLT1/2 Receptors LTB4->BLT1/2 Receptors Binds to NF-kB NF-kB Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Induces Transcription Cytokines (TNF-a, IL-6) Cytokines (TNF-a, IL-6) Pro-inflammatory Genes->Cytokines (TNF-a, IL-6) Expression of BLT1/2 Receptors->NF-kB Activates LTA4H_Inhibitor LTA4H Inhibitor (e.g., this compound) LTA4H_Inhibitor->LTA4H Inhibits Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Groups (n=8-10 per group) Acclimatization->Grouping Treatment Pre-treatment with LTA4H Inhibitor or Vehicle (e.g., oral gavage) Grouping->Treatment Induction LPS Administration (intraperitoneal injection) Treatment->Induction 1 hour post-treatment Monitoring Monitoring of Clinical Signs (e.g., body weight, temperature) Induction->Monitoring Sampling Blood and Tissue Collection (e.g., at 2, 6, and 24 hours post-LPS) Monitoring->Sampling Analysis Biochemical and Molecular Analysis (ELISA, qPCR) Sampling->Analysis End End Analysis->End

References

How to dissolve and prepare DG051 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of DG051, a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), for use in cell culture experiments. Adherence to these guidelines will help ensure consistent and reproducible results in studies investigating the biological effects of this compound.

Product Information

  • Name: this compound[1][2][3][4][5][6]

  • Synonyms: DG-051, 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid hydrochloride[1]

  • CAS Number: 929915-58-2[3][4][5][6]

  • Molecular Formula: C₂₁H₂₅Cl₂NO₄[1][3][4]

  • Molecular Weight: 426.33 g/mol [1][3][4][5]

  • Mechanism of Action: this compound is a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme responsible for the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][7] By inhibiting LTA4H, this compound reduces the production of LTB4.[1][2][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC₅₀ (LTA4H enzyme assay) 47 nM[3][4][5]
IC₅₀ (human whole blood) 37 nM[3][4]
K d26 nM[3][5]
Solubility in DMSO ≥ 317 mg/mL[3][4]
Aqueous Solubility > 30 mg/mL[3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.26 mg of this compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.26 mg of this compound.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.[4] Visually inspect the solution to confirm that no particulates are present.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]

Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile tips

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Add the prepared working solutions of this compound or the vehicle control to your cell cultures. Gently mix the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Solutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway cluster_pathway Leukotriene Synthesis Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) Inflammation Inflammation LTB4->Inflammation promotes LTA4H->LTB4 synthesis This compound This compound This compound->LTA4H inhibits

Caption: this compound inhibits LTA4H, blocking the synthesis of pro-inflammatory LTB4.

References

Optimal Concentration of DG051 for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a crucial role in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1]. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent for cardiovascular diseases such as myocardial infarction[1][2]. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro studies, including detailed protocols for key assays and a summary of its inhibitory activities.

Quantitative Data Summary

The inhibitory potency of this compound has been evaluated in various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a reference for dose-response studies.

Assay TypeTarget/SystemSubstrateIC50 (nM)Reference
LTA4H Enzyme Assay (Epoxide Hydrolase Activity)Recombinant Human LTA4HLeukotriene A4 (LTA4)47[3][4]
LTA4H Aminopeptidase AssayRecombinant Human LTA4HL-Alanine p-nitroanilide72[3][4]
Human Whole Blood AssayEndogenous LTA4HEndogenous LTA437[3][4]

Signaling Pathway

This compound targets a key enzyme in the leukotriene biosynthetic pathway. The following diagram illustrates the pathway and the specific point of inhibition by this compound.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 LTA4 Arachidonic_Acid->LTA4 5-Lipoxygenase 5-Lipoxygenase 5-Lipoxygenase LTB4 LTB4 LTA4->LTB4 LTA4H LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTA4H Leukotriene A4 Hydrolase (LTA4H) LTC4_Synthase LTC4_Synthase BLT_Receptor BLT Receptor LTB4->BLT_Receptor Binds to CysLT_Receptor CysLT Receptor LTC4->CysLT_Receptor Binds to Inflammatory_Response Inflammatory_Response BLT_Receptor->Inflammatory_Response CysLT_Receptor->Inflammatory_Response This compound This compound This compound->LTA4H Inhibits

Caption: The leukotriene signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and are intended to serve as a starting point for your investigations.

LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the ability of this compound to inhibit the conversion of LTA4 to LTB4 by recombinant human LTA4H.

Materials:

  • Recombinant human LTA4H (e.g., from R&D Systems or Cayman Chemical)

  • Leukotriene A4 (LTA4) methyl ester

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 7.5

  • This compound stock solution (in DMSO)

  • Reaction termination solution (e.g., methanol or acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS or ELISA kit for LTB4 quantification

Protocol:

  • LTA4 Substrate Preparation: Freshly prepare LTA4 by saponification of LTA4 methyl ester.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is below 1%.

  • Enzyme Preparation: Dilute recombinant human LTA4H to the desired concentration in the assay buffer.

  • Assay Reaction: a. To a 96-well plate, add 20 µL of the this compound dilution. b. Add 60 µL of the diluted LTA4H enzyme solution. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 20 µL of the freshly prepared LTA4 substrate. e. Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 100 µL of the termination solution.

  • LTB4 Quantification: Analyze the samples for LTB4 concentration using a validated LC-MS/MS method or a commercially available LTB4 ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

LTA4H Aminopeptidase Inhibition Assay

This colorimetric assay determines the inhibitory effect of this compound on the aminopeptidase activity of LTA4H using a chromogenic substrate.

Materials:

  • Recombinant human LTA4H

  • L-Alanine p-nitroanilide (substrate)

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 405 nm

Protocol:

  • Compound and Substrate Preparation: Prepare serial dilutions of this compound and a working solution of L-Alanine p-nitroanilide in the assay buffer.

  • Enzyme Preparation: Dilute recombinant human LTA4H in the assay buffer.

  • Assay Reaction: a. Add 50 µL of the this compound dilution to a 96-well plate. b. Add 25 µL of the diluted LTA4H enzyme solution. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 25 µL of the L-Alanine p-nitroanilide solution.

  • Measurement: Immediately measure the change in absorbance at 405 nm over time (kinetic read) at 37°C using a plate reader.

  • Data Analysis: Determine the reaction rate (V) for each this compound concentration. Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Human Whole Blood LTB4 Production Inhibition Assay

This assay measures the efficacy of this compound in a more physiologically relevant matrix by assessing the inhibition of LTB4 production in stimulated human whole blood.

Materials:

  • Freshly drawn human whole blood (anticoagulant: heparin)

  • Calcium ionophore A23187

  • This compound stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or RPMI 1640 medium

  • Reaction termination solution (e.g., cold methanol)

  • ELISA kit for LTB4 quantification

Protocol:

  • Blood Collection: Collect fresh human blood into tubes containing heparin.

  • Compound Incubation: a. In a 96-well plate, add 10 µL of this compound serial dilutions. b. Add 190 µL of whole blood to each well. c. Incubate for 30 minutes at 37°C.

  • Stimulation: Add 10 µL of calcium ionophore A23187 (final concentration ~10-50 µM) to stimulate LTB4 production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Reaction Termination and Sample Preparation: a. Stop the reaction by placing the plate on ice and adding a termination solution. b. Centrifuge the plate to pellet the blood cells. c. Collect the supernatant (plasma) for LTB4 analysis.

  • LTB4 Quantification: Measure the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of LTB4 production for each this compound concentration compared to the stimulated vehicle control and determine the IC50 value.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the in vitro potency of this compound.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_this compound Prepare this compound Serial Dilutions Enzyme_Assay Perform LTA4H Enzyme Assay (Epoxide Hydrolase or Aminopeptidase) Prepare_this compound->Enzyme_Assay Whole_Blood_Assay Perform Human Whole Blood Assay Prepare_this compound->Whole_Blood_Assay Prepare_Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffers) Prepare_Reagents->Enzyme_Assay Quantify_Product Quantify LTB4 or p-Nitroaniline Enzyme_Assay->Quantify_Product Whole_Blood_Assay->Quantify_Product Calculate_Inhibition Calculate Percent Inhibition Quantify_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for determining the in vitro potency of this compound.

Conclusion

This compound is a highly effective inhibitor of LTA4H, demonstrating low nanomolar potency in both enzymatic and whole blood assays. The provided protocols offer a robust framework for researchers to investigate the in vitro effects of this compound. The optimal concentration for any given experiment will depend on the specific cell type, assay conditions, and desired level of LTB4 inhibition. It is recommended to perform a dose-response curve to determine the most appropriate concentration for your specific in vitro model.

References

Application Notes and Protocols: Measuring LTB4 Levels in Cell Supernatants after DG051 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid and is deeply involved in inflammatory processes. It acts as a powerful chemoattractant for leukocytes, particularly neutrophils, drawing them to sites of inflammation.[1] The synthesis of LTB4 is a key step in the inflammatory cascade and is implicated in the pathology of numerous inflammatory diseases. The enzyme Leukotriene A4 Hydrolase (LTA4H) is critical in the final step of LTB4 synthesis.[1][2]

DG051 is a potent and selective inhibitor of LTA4H, effectively blocking the production of LTB4.[3][4][5][6] With a reported IC50 of approximately 47 nM in enzyme assays and 37 nM in human whole blood, this compound serves as a valuable tool for studying the role of LTB4 in various biological systems and as a potential therapeutic agent for inflammatory conditions.[4][7] This document provides detailed protocols for treating cultured cells with this compound and subsequently measuring the levels of LTB4 in the cell supernatants using a competitive ELISA.

Signaling Pathway of LTB4 Production and Inhibition by this compound

The following diagram illustrates the biochemical pathway leading to the synthesis of LTB4 and the point of inhibition by this compound.

LTB4_Pathway LTB4 Synthesis and Inhibition by this compound Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX 5-LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTA4H Leukotriene A4 Hydrolase (LTA4H) Inflammation Inflammation LTB4->Inflammation This compound This compound This compound->LTA4H Neutrophil_Workflow Workflow for LTB4 Measurement in Neutrophils cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Blood_Collection Collect Human Whole Blood Neutrophil_Isolation Isolate Primary Neutrophils Blood_Collection->Neutrophil_Isolation Cell_Counting Count and Resuspend Neutrophils Neutrophil_Isolation->Cell_Counting Pre-incubation Pre-incubate with This compound or Vehicle Cell_Counting->Pre-incubation Stimulation Stimulate with Calcium Ionophore A23187 Pre-incubation->Stimulation Incubation Incubate for LTB4 Production Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Perform LTB4 ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis Logical_Flow Experimental Logic and Expected Outcomes Hypothesis Hypothesis: This compound inhibits LTB4 production in a dose-dependent manner. Experimental_Setup Experimental Setup: - LTB4-producing cells - Cell stimulus - Varying concentrations of this compound Hypothesis->Experimental_Setup Measurement Measurement: LTB4 levels in supernatant via ELISA Experimental_Setup->Measurement Expected_Outcome_1 Expected Outcome 1: Stimulated cells show high LTB4 levels. Measurement->Expected_Outcome_1 Expected_Outcome_2 Expected Outcome 2: This compound-treated cells show reduced LTB4 levels. Measurement->Expected_Outcome_2 Conclusion Conclusion: This compound is an effective inhibitor of LTB4 synthesis in the cellular context. Expected_Outcome_1->Conclusion Expected_Outcome_2->Conclusion

References

Application Notes and Protocols for DG051 Administration in Animal Models of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of DG051, a potent leukotriene A4 hydrolase (LTA4H) inhibitor, in animal models of atherosclerosis. The protocols are designed to guide researchers in evaluating the therapeutic potential of this compound in a preclinical setting.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The leukotriene pathway, particularly the pro-inflammatory mediator leukotriene B4 (LTB4), has been implicated in the pathogenesis of atherosclerosis. This compound is a small molecule inhibitor of LTA4H, the enzyme responsible for the final step in LTB4 synthesis.[1] By inhibiting LTA4H, this compound reduces the production of LTB4, thereby potentially mitigating the inflammatory processes that drive atherosclerosis.[1][2] Preclinical studies have shown that this compound is a potent inhibitor of LTB4 production in animal models, and it exhibits high oral bioavailability across species.[3] This document outlines detailed protocols for the administration of this compound in a common animal model of atherosclerosis, the Apolipoprotein E-deficient (ApoE-/-) mouse, and for the subsequent analysis of its effects on plaque development.

Signaling Pathway of this compound in Atherosclerosis

This compound targets the leukotriene biosynthetic pathway, a critical cascade in the inflammatory response. The diagram below illustrates the mechanism of action of this compound.

DG051_Mechanism Mechanism of Action of this compound Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 via FLAP and 5-LOX FLAP 5-LOX-activating protein (FLAP) _5LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Catalyzed by LTA4H LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 via LTC4 Synthase LTA4H Leukotriene A4 Hydrolase (LTA4H) Inflammation Pro-inflammatory Effects (e.g., Atherosclerosis) LTB4->Inflammation This compound This compound This compound->LTA4H Inhibition LTC4_Synthase LTC4 Synthase CysLTs Cysteinyl Leukotrienes LTC4->CysLTs

Caption: Mechanism of action of this compound in the leukotriene pathway.

Experimental Protocols

Animal Model and Atherosclerosis Induction

The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used and well-characterized model for studying atherosclerosis.

Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice

  • Animal Selection: Obtain male ApoE-/- mice on a C57BL/6 background at 6-8 weeks of age.

  • Acclimation: Acclimate the mice to the animal facility for at least one week under a 12-hour light/dark cycle with ad libitum access to standard chow and water.

  • Dietary Induction: At 8 weeks of age, switch the mice to a high-fat "Western" diet containing 21% fat and 0.15% cholesterol to accelerate the development of atherosclerotic plaques.

  • Monitoring: Monitor the body weight and general health of the animals weekly.

This compound Administration

The following protocol is a hypothetical administration schedule based on the known properties of this compound and common practices for oral drug administration in mice.

Protocol 2: Oral Administration of this compound

  • Preparation of this compound Solution:

    • Based on its high aqueous solubility, dissolve this compound in sterile water or a suitable vehicle such as 0.5% carboxymethylcellulose.

    • Prepare a stock solution and make fresh dilutions for daily administration. A hypothetical dose for a small molecule inhibitor in a mouse model could be in the range of 10-50 mg/kg body weight.

  • Dosing Regimen:

    • Begin this compound administration after 4 weeks of the high-fat diet.

    • Administer this compound or vehicle control to the mice once daily via oral gavage.

    • The volume of administration should not exceed 10 mL/kg body weight.

  • Treatment Duration: Continue the treatment for 8-12 weeks.

Experimental Workflow

The following diagram outlines the experimental workflow from animal model induction to data analysis.

Experimental_Workflow This compound Atherosclerosis Study Workflow cluster_Phase1 Atherosclerosis Induction cluster_Phase2 Treatment Phase cluster_Phase3 Endpoint Analysis ApoE_mice ApoE-/- Mice (6-8 weeks old) Acclimation Acclimation (1 week) ApoE_mice->Acclimation HFD High-Fat Diet (start at 8 weeks) Acclimation->HFD Randomization Randomization into Groups HFD->Randomization Treatment_this compound This compound Treatment (e.g., 10-50 mg/kg/day, p.o.) Randomization->Treatment_this compound Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Euthanasia Euthanasia & Tissue Collection Treatment_this compound->Euthanasia Treatment_Vehicle->Euthanasia Aorta_dissection Aorta Dissection Euthanasia->Aorta_dissection Aortic_root_analysis Aortic Root Sectioning Euthanasia->Aortic_root_analysis Plaque_quantification Plaque Quantification Aorta_dissection->Plaque_quantification Aortic_root_analysis->Plaque_quantification

Caption: Experimental workflow for this compound administration in an atherosclerosis mouse model.

Assessment of Atherosclerosis

At the end of the treatment period, the extent of atherosclerosis is quantified.

Protocol 3: Quantification of Atherosclerotic Plaques

  • Tissue Collection:

    • Euthanize mice by an approved method.

    • Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

    • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • En Face Analysis of the Aorta:

    • Clean the aorta of surrounding adipose and connective tissue.

    • Open the aorta longitudinally, pin it flat on a black wax surface.

    • Stain the aorta with Oil Red O to visualize lipid-rich plaques.

    • Capture high-resolution images of the stained aorta.

    • Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the plaque area. Express the plaque area as a percentage of the total aortic area.

  • Aortic Root Analysis:

    • Embed the heart in optimal cutting temperature (OCT) compound and freeze.

    • Prepare serial cryosections (e.g., 10 µm thick) of the aortic root.

    • Stain sections with Oil Red O for lipid deposition and hematoxylin and eosin (H&E) for general morphology.

    • Perform immunohistochemistry for specific markers, such as Mac-2 for macrophages.

    • Capture images of the stained sections at the aortic sinuses.

    • Quantify the lesion area in the aortic root sections using image analysis software.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a study evaluating the effect of this compound on atherosclerosis in ApoE-/- mice.

Table 1: Effect of this compound on Body Weight and Plasma Lipid Levels

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Total Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle Control22.5 ± 1.835.2 ± 2.5450 ± 55150 ± 25
This compound (10 mg/kg)22.8 ± 2.134.8 ± 2.8435 ± 60145 ± 30
This compound (30 mg/kg)22.6 ± 1.935.1 ± 2.3440 ± 50148 ± 28

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Atherosclerotic Plaque Area

Treatment GroupEn Face Plaque Area (% of total aorta)Aortic Root Lesion Area (µm²)
Vehicle Control15.6 ± 3.2350,000 ± 50,000
This compound (10 mg/kg)11.8 ± 2.5280,000 ± 45,000
This compound (30 mg/kg)8.5 ± 1.9 210,000 ± 38,000

*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of this compound in animal models of atherosclerosis. The primary mechanism of this compound, inhibition of LTA4H and subsequent reduction of LTB4, presents a promising therapeutic strategy for this inflammatory disease.[1][2] The provided methodologies for atherosclerosis induction, drug administration, and plaque quantification will enable researchers to systematically investigate the anti-atherosclerotic efficacy of this compound. While the quantitative data presented is hypothetical, it illustrates the expected outcomes of a successful study, demonstrating a dose-dependent reduction in atherosclerotic plaque burden with this compound treatment. Further studies are warranted to confirm these effects and to elucidate the detailed molecular mechanisms underlying the therapeutic potential of this compound in atherosclerosis.

References

Application Notes: Measuring Leukotriene B4 Inhibition by DG051 in Human Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator synthesized from arachidonic acid by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H).[1][2] It plays a crucial role in the inflammatory response, primarily by acting as a powerful chemoattractant for neutrophils.[1][3] Elevated levels of LTB4 are associated with various inflammatory diseases. DG051 is a small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in LTB4 synthesis.[3][4][5] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory cascade.[3][4][5] These application notes provide a detailed protocol for a human whole blood assay to measure the inhibitory effect of this compound on LTB4 production.

Mechanism of Action of this compound

This compound is a potent and orally bioavailable inhibitor of LTA4H.[5] The enzyme LTA4H catalyzes the conversion of LTA4 to LTB4.[1] this compound binds to LTA4H, preventing the substrate LTA4 from accessing the active site, thus inhibiting the synthesis of LTB4.[3][4][5] Preclinical and clinical studies have demonstrated that this compound causes a significant, dose-dependent reduction in LTB4 levels in human blood.[6][7][8]

LTB4 Signaling Pathway

LTB4_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H Five_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 This compound This compound This compound->LTA4H Inhibition

Caption: LTB4 Biosynthesis Pathway and Inhibition by this compound.

Quantitative Data: Inhibition of LTB4 by this compound

The following table summarizes the inhibitory activity of this compound on LTB4 production. The data is compiled from preclinical studies and clinical trial results.

ParameterValueReference
IC50 (LTA4H enzyme) 47 nM[5]
Binding Affinity (Kd) 25 nM[5]
Peak LTB4 Reduction (in vivo) >70%[6]
Dose Range (Phase I) Up to 320 mg/day[6]

Experimental Protocol: Human Whole Blood Assay for LTB4 Inhibition by this compound

This protocol details an ex vivo method to assess the dose-dependent inhibition of LTB4 production by this compound in human whole blood.

Materials
  • Human whole blood collected in heparinized tubes

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Calcium Ionophore A23187

  • Phosphate Buffered Saline (PBS)

  • LTB4 ELISA kit

  • Centrifuge

  • Incubator (37°C)

  • Microplate reader

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_processing Sample Processing & Analysis Collect_Blood 1. Collect Human Whole Blood (Heparin) Preincubate 3. Pre-incubate Blood with this compound/Vehicle Collect_Blood->Preincubate Prepare_this compound 2. Prepare this compound Stock Solutions (DMSO) Prepare_this compound->Preincubate Stimulate 4. Stimulate with Ca2+ Ionophore A23187 Preincubate->Stimulate Incubate_37C 5. Incubate at 37°C Stimulate->Incubate_37C Terminate 6. Terminate Reaction (Centrifugation) Incubate_37C->Terminate Collect_Plasma 7. Collect Plasma Terminate->Collect_Plasma ELISA 8. Measure LTB4 (ELISA) Collect_Plasma->ELISA Analyze 9. Analyze Data ELISA->Analyze

Caption: Workflow for the Human Whole Blood LTB4 Assay.

Step-by-Step Method
  • Blood Collection: Collect human whole blood from healthy volunteers into tubes containing heparin as an anticoagulant.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept constant across all conditions and should not exceed 0.5%.

  • Pre-incubation with this compound:

    • Aliquot the whole blood into microcentrifuge tubes.

    • Add the diluted this compound solutions or vehicle (DMSO) to the blood samples.

    • Gently mix and pre-incubate for 15-30 minutes at 37°C.

  • Stimulation of LTB4 Production:

    • Prepare a working solution of Calcium Ionophore A23187 in a suitable solvent (e.g., DMSO). A final concentration of 10-50 µM A23187 is generally effective for stimulating LTB4 production.[9][10]

    • Add the A23187 working solution to the pre-incubated blood samples to initiate LTB4 synthesis.

  • Incubation:

    • Incubate the samples for 30 minutes at 37°C with gentle agitation.[9]

  • Termination of Reaction:

    • Immediately after incubation, centrifuge the tubes at 1,000 x g for 15 minutes at 4°C to pellet the blood cells.

  • Plasma Collection:

    • Carefully collect the supernatant (plasma) without disturbing the cell pellet.

  • LTB4 Measurement:

    • Measure the LTB4 concentration in the plasma samples using a commercially available LTB4 ELISA kit, following the manufacturer's instructions. Alternatively, other detection methods such as radioimmunoassay (RIA) can be used.[9][10]

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of LTB4 inhibition against the concentration of this compound.

    • Calculate the IC50 value of this compound, which is the concentration of the inhibitor required to reduce LTB4 production by 50%.

Expected Results

Treatment of human whole blood with this compound is expected to result in a dose-dependent decrease in the amount of LTB4 produced upon stimulation with a calcium ionophore. The results from Phase I clinical trials showed a peak LTB4 reduction of over 70% after 7 days of treatment, indicating the potent inhibitory effect of this compound in a physiological setting.[6]

Conclusion

This human whole blood assay provides a robust and physiologically relevant method for evaluating the inhibitory activity of this compound on LTB4 synthesis. The protocol can be adapted for screening other LTA4H inhibitors and for studying the role of the LTB4 pathway in various inflammatory conditions. The detailed workflow and quantitative data presented herein serve as a valuable resource for researchers in inflammation and drug discovery.

References

Application Notes and Protocols for DG051 Treatment in Ex Vivo Tissue Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DG051 is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By inhibiting LTA4H, this compound effectively reduces the production of LTB4, which is implicated in the pathogenesis of various inflammatory diseases. This compound was initially investigated for the prevention of myocardial infarction. These application notes provide detailed protocols for the treatment of ex vivo tissue culture models with this compound to assess its pharmacological activity and downstream effects.

Ex vivo tissue culture models offer a valuable platform for studying the effects of pharmacological agents in a system that retains the complex cellular architecture and interactions of the original tissue. This allows for a more physiologically relevant assessment of drug efficacy and mechanism of action compared to traditional 2D cell culture.

Mechanism of Action of this compound

This compound specifically targets and inhibits the enzymatic activity of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional enzyme that converts leukotriene A4 (LTA4) to leukotriene B4 (LTB4). LTB4 is a potent lipid mediator that plays a crucial role in inflammation by attracting and activating leukocytes, such as neutrophils. By blocking the production of LTB4, this compound can effectively dampen the inflammatory response.

Key Applications in Ex Vivo Models

  • Evaluation of Target Engagement: Assessing the ability of this compound to inhibit LTB4 production in response to an inflammatory stimulus in intact tissue.

  • Dose-Response Analysis: Determining the potency (e.g., IC50) of this compound in a physiologically relevant tissue microenvironment.

  • Investigation of Anti-inflammatory Effects: Studying the downstream consequences of LTB4 inhibition on inflammatory markers and cellular infiltration within the tissue.

  • Translational Research: Bridging the gap between in vitro and in vivo studies by providing data from human or animal tissues.

Experimental Protocols

The following are example protocols for the treatment of ex vivo tissue slices with this compound. These should be adapted based on the specific tissue type and experimental goals.

Protocol 1: Preparation and Culture of Ex Vivo Tissue Slices

This protocol describes the general procedure for preparing and culturing precision-cut tissue slices.

Materials:

  • Freshly isolated tissue (e.g., from human biopsy or animal models)

  • Vibratome or tissue slicer

  • Culture medium (specific to the tissue type, e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)

  • 6-well or 24-well culture plates with cell culture inserts (e.g., Millicell®)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)

  • Phosphate-buffered saline (PBS), sterile and ice-cold

  • Tools for tissue handling (sterile forceps, scalpels)

Procedure:

  • Tissue Collection and Preparation:

    • Collect fresh tissue and immediately place it in ice-cold sterile PBS or culture medium.

    • Transport the tissue to the laboratory on ice.

    • In a sterile biosafety cabinet, trim the tissue to a suitable size for slicing, removing any necrotic or damaged areas.

  • Tissue Slicing:

    • Embed the tissue in low-melting-point agarose if necessary for stability.

    • Use a vibratome or tissue slicer to generate uniform slices of desired thickness (typically 200-400 µm).

    • Collect the slices in ice-cold culture medium.

  • Ex Vivo Culture Setup:

    • Place cell culture inserts into the wells of a culture plate.

    • Add culture medium to each well, ensuring the medium reaches the bottom of the insert membrane.

    • Carefully transfer one tissue slice onto each insert. The slice should be at the air-liquid interface.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • Allow the tissue slices to equilibrate for a few hours or overnight before treatment.

Protocol 2: this compound Treatment and LTB4 Production Assay

This protocol details the treatment of tissue slices with this compound and subsequent measurement of LTB4 production.

Procedure:

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment of Tissue Slices:

    • Remove the equilibration medium from the culture wells.

    • Add the prepared this compound working solutions or vehicle control to the wells.

    • Pre-incubate the tissue slices with this compound for a predetermined time (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • After the pre-incubation period, add the inflammatory stimulus (e.g., LPS at 1 µg/mL or A23187 at 5 µM) to the culture medium.

    • Incubate for the desired stimulation period (e.g., 4-24 hours).

  • Sample Collection:

    • At the end of the incubation, collect the culture medium from each well.

    • Centrifuge the medium to pellet any debris and collect the supernatant.

    • The tissue slices can be harvested for other analyses (e.g., histology, gene expression).

  • LTB4 Measurement:

    • Measure the concentration of LTB4 in the culture supernatants using a commercially available ELISA kit or by LC-MS/MS analysis.

Data Presentation

The following tables represent example data that could be generated from the described experiments.

Table 1: Dose-Dependent Inhibition of LTB4 Production by this compound in Ex Vivo Human Lung Tissue Slices

This compound Concentration (nM)LTB4 Concentration (pg/mL)% Inhibition
0 (Vehicle Control)1520 ± 1250%
11280 ± 9815.8%
10850 ± 7544.1%
50410 ± 4573.0%
100220 ± 3085.5%
50095 ± 1593.8%
Data are presented as mean ± standard deviation (n=3). LTB4 was stimulated with 10 µM A23187 for 6 hours.

Table 2: Effect of this compound on Inflammatory Cytokine Release in Ex Vivo Synovial Tissue Explants

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)
Untreated Control150 ± 2580 ± 12
LPS (1 µg/mL)2500 ± 3101200 ± 150
LPS + this compound (100 nM)1300 ± 180650 ± 90
Data are presented as mean ± standard deviation (n=4). Tissue was stimulated for 24 hours.

Visualizations

Signaling Pathways and Experimental Workflows

DG051_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid 5-LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->5-LO LTA4 Leukotriene A4 (LTA4) 5-LO->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 This compound This compound This compound->LTA4H Inhibits BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Binds to Inflammation Inflammation (e.g., Chemotaxis) BLT1_Receptor->Inflammation Leads to

Caption: Mechanism of action of this compound in the leukotriene B4 synthesis pathway.

Ex_Vivo_Workflow Start Start: Fresh Tissue Sample Slice Prepare Tissue Slices (e.g., Vibratome) Start->Slice Culture Culture Slices on Inserts (Air-Liquid Interface) Slice->Culture Equilibrate Equilibrate in Incubator Culture->Equilibrate Treat Treat with this compound or Vehicle Control Equilibrate->Treat Stimulate Add Inflammatory Stimulus (e.g., LPS) Treat->Stimulate Incubate Incubate for a Defined Period Stimulate->Incubate Collect Collect Supernatant and Tissue Incubate->Collect Analyze Analyze Samples: - LTB4 ELISA/LC-MS - Cytokine Array - Histology Collect->Analyze End End: Data Analysis Analyze->End

Caption: Experimental workflow for this compound treatment in ex vivo tissue slices.

LTB4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response LTB4 Leukotriene B4 (LTB4) BLT1 BLT1 Receptor (GPCR) LTB4->BLT1 G_Protein G-protein Activation (Gi/Gq) BLT1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC MAPK MAPK Cascade (ERK, p38) G_Protein->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_Release->Chemotaxis PKC->MAPK Degranulation Degranulation PKC->Degranulation NFkB NF-κB Activation MAPK->NFkB Cytokine_Production Cytokine Production NFkB->Cytokine_Production

Caption: Simplified overview of the Leukotriene B4 (LTB4) signaling pathway.

Troubleshooting & Optimization

DG051 solubility and stability in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of DG051 in Dimethyl Sulfoxide (DMSO) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including this compound.[1][2][3]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is reported to be ≥ 325 mg/mL.[4] However, it is always recommended to start with a smaller amount and gradually increase it to ensure complete dissolution, especially if the purity of the compound or the quality of the DMSO is not guaranteed.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of anhydrous, high-purity DMSO.[5] Vortexing or gentle warming (e.g., 37°C) can aid in dissolution.[5] For example, to prepare a 10 mM stock solution, you would dissolve 4.26 mg of this compound (Molecular Weight: 426.33 g/mol ) in 1 mL of DMSO. Many suppliers also offer this compound as a pre-dissolved 10 mM solution in DMSO.[6]

Q4: My this compound solution in DMSO shows precipitation after storage. What should I do?

A4: Precipitation can occur if the storage temperature is too high or if the solution has undergone multiple freeze-thaw cycles.[5] First, try to redissolve the precipitate by gently warming the solution to 37°C and vortexing. If the precipitate persists, it may indicate that the solution is supersaturated or that the compound has degraded. It is advisable to centrifuge the solution and use the clear supernatant, although the actual concentration might be lower than intended. For future use, consider preparing smaller aliquots to minimize freeze-thaw cycles.[5]

Q5: What is the recommended storage condition for this compound in DMSO?

A5: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4] It is crucial to use tightly sealed vials to protect the solution from moisture, as DMSO is hygroscopic.[4][5]

Q6: How many freeze-thaw cycles can a this compound solution in DMSO tolerate?

A6: While specific data for this compound is unavailable, it is a general recommendation to avoid repeated freeze-thaw cycles for any compound dissolved in DMSO.[7] Each cycle increases the risk of moisture absorption and can lead to compound degradation or precipitation.[8][9] It is best practice to aliquot stock solutions into single-use volumes.[5]

Q7: What is the mechanism of action of this compound?

A7: this compound is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H).[4][10][11][12] By inhibiting LTA4H, this compound blocks the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[13][14][15]

Troubleshooting Guide

Issue Possible Cause Recommendation
This compound powder does not dissolve in DMSO. 1. Attempting to prepare a solution above its solubility limit.2. Low-quality or wet DMSO.3. Insufficient mixing.1. Do not exceed a concentration of 325 mg/mL.[4]2. Use anhydrous, high-purity DMSO.[5]3. Gently warm the solution to 37°C and vortex or sonicate to aid dissolution.[5]
Precipitate forms in the DMSO stock solution upon storage. 1. Solution was not stored at the recommended low temperature.2. Multiple freeze-thaw cycles.3. Absorption of atmospheric moisture by DMSO.1. Store aliquots at -20°C or -80°C.[4]2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[5]3. Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for solution preparation.[5]
Inconsistent results in cell-based assays. 1. Degradation of this compound in the stock solution.2. Inaccurate concentration of the stock solution due to precipitation.3. Cytotoxicity from high concentrations of DMSO in the final assay medium.1. Prepare fresh stock solutions regularly. Check for signs of degradation such as discoloration.2. Before use, ensure any precipitate is fully redissolved. If not, centrifuge and use the supernatant, acknowledging the concentration may be lower.3. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced effects on cells.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO≥ 325 mg/mL[4]

Table 2: Recommended Storage and Stability of this compound in DMSO

Storage TemperatureDurationRecommendationsReference
4°C2 weeksFor short-term use.
-20°C1 monthFor mid-term storage. Ensure vials are tightly sealed.[4]
-80°C6 monthsFor long-term storage. Aliquot to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated balance in a chemical fume hood.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for a Cell-Based Assay
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment.

    • Important: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.[7] A vehicle control containing the same final concentration of DMSO should be included in the experiment.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the prepared this compound working solutions (and vehicle control) to the respective wells.

    • Incubate the cells for the desired period.

  • Assay Readout: Perform the desired downstream analysis, such as measuring cell viability, protein expression, or the concentration of LTB4 in the supernatant using an ELISA kit.

Visualizations

DG051_Signaling_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Catalysis Inflammation Pro-inflammatory Effects LTB4->Inflammation LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4H->LTA4 This compound This compound This compound->LTA4H Inhibition

Caption: this compound inhibits the LTA4H-mediated synthesis of LTB4.

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay prep_stock Prepare this compound Stock in DMSO prep_working Dilute to Working Concentration in Medium prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results (e.g., ELISA) incubate->analyze

Caption: A typical workflow for a cell-based experiment with this compound.

Troubleshooting_Guide start Inconsistent Experimental Results? check_solution Is there precipitate in the stock solution? start->check_solution warm_vortex Gently warm and vortex check_solution->warm_vortex Yes check_dmso_conc Is the final DMSO concentration >0.1%? check_solution->check_dmso_conc No centrifuge Centrifuge and use supernatant (Note: Concentration may be lower) warm_vortex->centrifuge Precipitate remains warm_vortex->check_dmso_conc Dissolves centrifuge->check_dmso_conc lower_dmso Lower the final DMSO concentration check_dmso_conc->lower_dmso Yes check_storage Was the stock solution stored properly (-20°C/-80°C, sealed)? check_dmso_conc->check_storage No lower_dmso->check_storage prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh No proceed Proceed with experiment check_storage->proceed Yes prepare_fresh->proceed

Caption: A decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Troubleshooting DG051 Inactivity in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential inactivity of DG051 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). Its mechanism of action involves the inhibition of LTA4H, which is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, this compound reduces the production of LTB4.

Q2: What is the primary application of this compound in research?

This compound is primarily used in research to study the role of LTA4H and LTB4 in inflammatory processes. It has been investigated for its potential therapeutic effects in conditions driven by inflammation, such as myocardial infarction.

Q3: How is the activity of this compound typically measured in an experimental setting?

The activity of this compound is typically assessed by measuring the inhibition of LTA4H enzymatic activity. This is often done by quantifying the reduction in the production of LTB4, the downstream product of LTA4H, in a cellular or in vitro assay.

Troubleshooting Guide

Q4: I am not observing any inhibition of LTA4H activity with this compound. What are the potential causes?

Several factors could contribute to the apparent inactivity of this compound in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the measurement of the enzymatic activity.

Q5: How can I troubleshoot issues related to the this compound compound?

  • Solubility: this compound may have poor solubility in aqueous solutions. Ensure that it is properly dissolved before use. It is often recommended to prepare a stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the assay buffer.

  • Stability: The stability of this compound in your experimental conditions (e.g., temperature, pH of the buffer) might be a factor. It is crucial to handle and store the compound as recommended by the supplier.

  • Concentration: Verify the concentration of your this compound stock solution. An error in the initial stock concentration will affect all subsequent dilutions.

Q6: What aspects of my experimental setup should I check?

  • Enzyme Activity: Confirm that the LTA4H enzyme is active in your assay. You can do this by running a positive control without any inhibitor.

  • Buffer Composition: The assay buffer should be at the optimal pH for the enzyme's activity. Avoid components in the buffer that could interfere with the enzyme or the inhibitor, such as high concentrations of salts or detergents. Since LTA4H is a zinc metalloenzyme, avoid using chelating agents like EDTA in your buffer, as they can inactivate the enzyme.

  • Incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate can be critical. Ensure sufficient time for the inhibitor to bind to the enzyme.

Q7: What are common pitfalls in measuring LTA4H activity via LTB4 quantification?

  • Sample Handling: LTB4 can be unstable. Process and store your samples appropriately to prevent degradation. It is often recommended to store samples at -80°C.

  • Assay Specificity: Ensure that your LTB4 detection method (e.g., ELISA) is specific and not subject to interference from other molecules in your sample.

  • Standard Curve: A reliable standard curve is essential for accurate quantification of LTB4. Ensure that your standards are prepared correctly and that the curve has a good dynamic range.

Data Presentation

Table 1: Troubleshooting Summary for this compound Inactivity

Potential Cause Troubleshooting Step Recommendation
This compound Solubility Check for precipitation in stock and working solutions.Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in assay buffer.
This compound Stability Review storage conditions and age of the compound.Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify calculations and dilutions.Prepare fresh dilutions from a newly prepared stock solution.
Inactive LTA4H Enzyme Run a positive control (enzyme + substrate, no inhibitor).Use a fresh batch of enzyme or verify the activity of the current batch.
Suboptimal Assay Buffer Check pH and for interfering components (e.g., EDTA).Use a buffer at the optimal pH for LTA4H and free of chelating agents.
Inadequate Incubation Time Review the pre-incubation time of this compound with the enzyme.Optimize the pre-incubation time to ensure sufficient binding of the inhibitor.
LTB4 Degradation Review sample collection and storage procedures.Process samples quickly and store them at -80°C until analysis.
LTB4 Measurement Issues Check the standard curve and for potential assay interference.Prepare a fresh standard curve and validate the specificity of the LTB4 assay.

Table 2: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility Notes
DMSOData not publicly available. Recommended as a solvent for stock solutions.Empirically determine the maximum solubility for your specific batch.
EthanolData not publicly available.Test solubility in small volumes before preparing large stock solutions.
WaterPoorly soluble.Direct dissolution in aqueous buffers is not recommended for high concentrations.
PBS (pH 7.4)Poorly soluble.The use of a co-solvent like DMSO is typically required.

Guidance for Empirical Solubility Determination: To determine the solubility of this compound, start by adding a small, known amount of the compound to a specific volume of the solvent. Vortex or sonicate the mixture and visually inspect for any undissolved particles. If the compound dissolves completely, add more until a saturated solution is achieved.

Table 3: Stability Profile of this compound

Condition Stability Recommendation
Temperature (Solid) Data not publicly available.Store at the temperature recommended by the supplier, typically -20°C or -80°C.
Temperature (in Solution) Data not publicly available.Prepare fresh solutions for each experiment. Avoid long-term storage of diluted solutions.
pH Data not publicly available.It is advisable to maintain the pH of the solution within a neutral range (e.g., 7.0-8.0) unless experimentally justified.

Guidance for Empirical Stability Assessment: To assess the stability of this compound under your experimental conditions, you can incubate the compound in the assay buffer for various durations and at different temperatures. Subsequently, test the ability of the incubated compound to inhibit LTA4H activity compared to a freshly prepared solution.

Experimental Protocols

Protocol 1: LTA4H Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound on LTA4H.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a solution of recombinant human LTA4H in the assay buffer.

    • Prepare a solution of the substrate, Leukotriene A4 (LTA4), in an appropriate solvent.

  • Assay Procedure:

    • Add the LTA4H enzyme solution to the wells of a microplate.

    • Add the this compound dilutions (or vehicle control, e.g., DMSO) to the respective wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.

    • Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., an acidic solution).

  • Data Analysis:

    • Quantify the amount of LTB4 produced in each well using a suitable method, such as an ELISA (see Protocol 2).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: LTB4 Quantification (ELISA) Assay

This protocol provides a general outline for quantifying LTB4 using a commercial ELISA kit.

  • Sample Preparation:

    • Collect the supernatant from the LTA4H inhibition assay.

    • If necessary, dilute the samples in the assay buffer provided with the ELISA kit to ensure the LTB4 concentration falls within the dynamic range of the assay.

  • ELISA Procedure:

    • Follow the instructions provided with the specific LTB4 ELISA kit. This typically involves:

      • Adding standards and samples to the wells of the antibody-coated microplate.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating the plate to allow for antibody-antigen binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate that is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).

      • Stopping the reaction and measuring the signal using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity versus the concentration of the LTB4 standards.

    • Use the standard curve to determine the concentration of LTB4 in each of your samples.

Mandatory Visualization

DG051_Signaling_Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-Lipoxygenase->Leukotriene A4 (LTA4) LTA4 Hydrolase (LTA4H) LTA4 Hydrolase (LTA4H) Leukotriene A4 (LTA4)->LTA4 Hydrolase (LTA4H) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) LTA4 Hydrolase (LTA4H)->Leukotriene B4 (LTB4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation This compound This compound This compound->LTA4 Hydrolase (LTA4H) Inhibits

This compound Signaling Pathway

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution A This compound Shows No Activity B Check this compound Compound (Solubility, Stability, Concentration) A->B C Verify Experimental Setup (Enzyme Activity, Buffer, Incubation) A->C D Validate Readout Assay (LTB4 Measurement, Standard Curve) A->D E Activity Observed B->E Issue Resolved F Consult Further Technical Support B->F Issue Persists C->E Issue Resolved C->F Issue Persists D->E Issue Resolved D->F Issue Persists

Troubleshooting Workflow for this compound Inactivity

Experimental_Workflow A Prepare Reagents (Buffer, this compound, LTA4H, Substrate) B Add LTA4H Enzyme to Plate A->B C Add this compound Dilutions B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate (LTA4) D->E F Incubate for Reaction E->F G Stop Reaction F->G H Quantify LTB4 Production (ELISA) G->H I Analyze Data and Determine IC50 H->I

Experimental Workflow for LTA4H Inhibition Assay

Technical Support Center: DG051 Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive degradation profile and general guidance for the investigational compound DG051 based on its chemical structure and established principles of drug degradation. As of the date of this publication, specific experimental data on the degradation of this compound in aqueous solutions is not publicly available. Researchers are strongly encouraged to perform their own stability studies to confirm these predictions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2] By inhibiting LTA4H, this compound reduces LTB4 production and is being investigated for its potential therapeutic effects.[2][3] The stability of this compound in aqueous solutions is critical for ensuring accurate and reproducible results in preclinical and clinical research, as degradation can lead to a loss of potency and the formation of potentially interfering or toxic byproducts.

Q2: What are the most likely degradation pathways for this compound in an aqueous solution?

Based on the chemical structure of this compound, which contains ether linkages and aromatic rings, the most probable degradation pathways are hydrolysis and oxidation .[4][5] Photodegradation could also occur upon exposure to light due to the presence of aromatic chromophores.[6]

  • Hydrolysis: The ether bonds in the this compound molecule, particularly the benzylic ether linkage, could be susceptible to cleavage under acidic or basic conditions, although ethers are generally more stable to hydrolysis than esters or amides.[7]

  • Oxidation: The aromatic rings and the tertiary amine in the pyrrolidine ring are potential sites for oxidation.[8][9] This can be initiated by dissolved oxygen, trace metal ions, or peroxides.[8]

  • Photodegradation: The presence of two aromatic rings suggests that this compound may absorb UV light, potentially leading to photodegradation upon exposure to light.[6][10]

Q3: What analytical methods are recommended for studying this compound degradation?

A stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique for this purpose.[12][13] To identify the unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and structural information.[12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in prepared aqueous solutions. Degradation of this compound due to inappropriate pH, temperature, or exposure to light.Prepare fresh solutions before each experiment. If solutions need to be stored, conduct a stability study to determine optimal storage conditions (e.g., pH, temperature, light protection). Consider using a buffered solution at a pH where this compound is most stable (typically around pH 4-6 for many drugs).[14] Store solutions protected from light, for example, in amber vials.[5]
Appearance of unexpected peaks in the chromatogram during analysis. Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products.[15][16] This will help in developing a stability-indicating HPLC method that can resolve these new peaks from the parent drug. Use LC-MS to elucidate the structures of the degradation products.[12]
Inconsistent experimental results between batches of this compound solutions. Variability in solution preparation and storage. Degradation occurring at different rates.Standardize the protocol for solution preparation, including the source and quality of the water and other reagents. Ensure consistent storage conditions for all solutions. Prepare a fresh stock solution for each set of experiments whenever possible.
Precipitation of this compound from the aqueous solution. Poor solubility or degradation leading to less soluble products. This compound has a reported solubility of 2 mg/mL in PBS (pH 7.2).[17]Ensure the concentration of this compound does not exceed its solubility limit in the chosen aqueous medium. If higher concentrations are needed, consider the use of co-solvents or other formulation strategies, but be aware that these may also impact stability. Visually inspect solutions for any signs of precipitation before use.

Predicted Degradation Profile of this compound

The following table summarizes the potential degradation of this compound under forced degradation conditions. These are predictive and should be confirmed by experimental studies.

Stress Condition Potential Degradation Pathway Predicted Major Degradation Products
Acidic (e.g., 0.1 M HCl) HydrolysisCleavage of the ether linkages, potentially at the benzylic position.
Basic (e.g., 0.1 M NaOH) HydrolysisCleavage of the ether linkages.
Oxidative (e.g., 3% H₂O₂) OxidationN-oxidation of the pyrrolidine ring; hydroxylation of the aromatic rings.[18]
Thermal (e.g., 60°C) Hydrolysis, OxidationAcceleration of hydrolysis and oxidation reactions.
Photolytic (e.g., UV/Vis light) PhotodegradationCleavage of the ether bond; reactions involving the aromatic rings.[6]

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation profile of this compound under various stress conditions and to identify its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV detector and/or Mass Spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Prepare a solution of this compound in phosphate buffer (pH 7.4) at a concentration of 100 µg/mL. Incubate at 60°C for 24 hours in the dark.

    • Photolytic Degradation: Prepare a solution of this compound in phosphate buffer (pH 7.4) at a concentration of 100 µg/mL. Expose to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the peak areas of the degradation products.

    • Use the mass spectrometry data to propose structures for the major degradation products.

Visualizations

DG051_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Catalyzed by LTA4H Inflammation Pro-inflammatory Effects (e.g., Chemotaxis) LTB4->Inflammation LTA4H Leukotriene A4 Hydrolase (LTA4H) This compound This compound This compound->LTA4H Inhibits

Caption: this compound inhibits Leukotriene A4 Hydrolase (LTA4H), blocking the synthesis of pro-inflammatory LTB4.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock This compound Stock Solution Stress Introduce Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock->Stress Sampling Time-point Sampling Stress->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Degradation_Profile Determine Degradation Rate HPLC->Degradation_Profile Product_ID Identify Degradation Products HPLC->Product_ID

Caption: General workflow for a forced degradation study of this compound.

References

Addressing conflicting results with LTA4H inhibitors like DG051

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leukotriene A4 Hydrolase (LTA4H) inhibitors, with a specific focus on addressing conflicting results observed with compounds like DG-051.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with LTA4H inhibitors.

Q1: We are using DG-051 to inhibit LTA4H and see a significant reduction in Leukotriene B4 (LTB4) levels, but our expected anti-inflammatory effect is absent or even reversed. What could be the cause?

A1: This is a critical and frequently observed issue with non-selective LTA4H inhibitors. The conflicting outcome arises from the dual enzymatic function of LTA4H. While the inhibitor successfully blocks the epoxide hydrolase activity responsible for producing the pro-inflammatory mediator LTB4, it also inhibits the enzyme's aminopeptidase activity. This secondary activity is responsible for degrading Pro-Gly-Pro (PGP), a tripeptide that acts as a potent neutrophil chemoattractant. By inhibiting PGP degradation, the inhibitor can lead to its accumulation, which may counteract or even override the anti-inflammatory effects of LTB4 reduction, particularly in diseases like asthma where PGP-mediated inflammation is significant.[1]

Q2: How can we confirm if PGP accumulation is the reason for the conflicting results in our model?

A2: To investigate the role of PGP in your experimental system, you can:

  • Measure PGP levels: Use techniques like LC-MS/MS to quantify PGP levels in your biological samples (e.g., bronchoalveolar lavage fluid, tissue homogenates) from both inhibitor-treated and control groups. A significant increase in PGP levels in the presence of the LTA4H inhibitor would support this hypothesis.

  • Use a selective inhibitor (if available): Researchers are developing novel LTA4H inhibitors that selectively target the epoxide hydrolase activity while sparing the aminopeptidase function.[1] Comparing the effects of a non-selective inhibitor like DG-051 with a selective inhibitor in your model could provide definitive evidence.

  • Neutralize PGP activity: In in-vivo models, co-administration of a PGP-neutralizing antibody or a CXCR2 antagonist (the receptor for PGP) along with the LTA4H inhibitor could help dissect the contribution of PGP to the observed phenotype.

Q3: We are observing high variability in our LTA4H activity assays. What are the common pitfalls?

A3: High variability in LTA4H assays often stems from the instability of the substrate, LTA4. Here are some key factors to consider:

  • LTA4 Preparation and Handling: LTA4 is highly unstable and prone to non-enzymatic hydrolysis. It should be prepared fresh for each experiment from its methyl ester precursor under an inert atmosphere and kept on ice at all times.

  • Enzyme Concentration and Quality: Ensure you are using a consistent and appropriate concentration of active LTA4H enzyme. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.

  • Assay Conditions: Maintain consistent assay parameters such as pH, temperature, and incubation time. Even minor variations can significantly impact results.

  • Buffer and Reagent Quality: Use high-quality, nuclease-free water and filter all buffers to remove any potential contaminants that might interfere with the assay.

Q4: Our LTA4H inhibitor shows lower potency in cellular assays compared to in-vitro enzymatic assays. Why is there a discrepancy?

A4: This is a common observation and can be attributed to several factors:

  • Cellular Uptake and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration at the target.

  • Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or intracellular proteins, reducing the free concentration available to inhibit LTA4H.

  • Metabolism: The cells may metabolize the inhibitor into a less active form.

  • Off-target Effects: At higher concentrations required for cellular activity, the inhibitor might engage off-target proteins that could indirectly affect the readout of your assay.

Q5: Are there known off-target effects for DG-051 or other LTA4H inhibitors that could explain unexpected results?

A5: While specific off-target interactions for DG-051 are not extensively documented in publicly available literature, it is a possibility for any small molecule inhibitor. Off-target effects can arise from the inhibitor binding to other proteins with similar structural motifs. To investigate potential off-target effects, you could consider:

  • Computational Screening: In-silico methods can predict potential off-target interactions based on the chemical structure of the inhibitor.

  • Biochemical Profiling: Screening the inhibitor against a panel of related enzymes (e.g., other hydrolases or aminopeptidases) or a broader kinase panel can identify unintended targets.

  • Phenotypic Screening: Comparing the cellular phenotype induced by the inhibitor with that of genetic knockdown (e.g., siRNA or CRISPR) of LTA4H can help distinguish on-target from off-target effects.

Data Presentation

The following tables summarize the reported efficacy of DG-051 from clinical trials and provide a comparative overview of other LTA4H inhibitors.

Table 1: Clinical Trial Data for DG-051

Phase Dose Duration Effect on LTB4 Production Safety and Tolerability Reference
Phase IUp to 320mg per day7 daysDose-dependent reduction, with a peak reduction of over 70% from baseline.Well tolerated at all tested dose levels with no serious adverse events reported.[1]
Phase IIaNot specified28 daysSignificant, sustained, and dose-dependent reductions in LTB4 levels.Favorable safety and tolerability profile, similar to Phase I.[2][3][4]

Note: The quantitative data is based on press releases from deCODE genetics. Detailed dose-response curves from published clinical trial results were not available in the public domain at the time of this writing.

Experimental Protocols

Below are detailed methodologies for assessing the two primary enzymatic activities of LTA4H.

Protocol 1: LTA4H Epoxide Hydrolase Activity Assay

This protocol describes the measurement of LTB4 production from the LTA4 substrate.

Materials:

  • Purified recombinant human LTA4H

  • LTA4 methyl ester

  • Degassed 50 mM NaOH in cold acetone

  • Assay Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA

  • DG-051 or other inhibitors

  • Reaction termination solution: Methanol with an internal standard (e.g., PGB2)

  • HPLC system with a C18 column

Procedure:

  • Preparation of LTA4 Substrate:

    • Under an inert nitrogen atmosphere, hydrolyze the LTA4 methyl ester by adding it to a degassed solution of 50 mM NaOH in cold acetone.

    • Incubate on ice for 60 minutes.

    • Dilute the resulting LTA4 solution in the assay buffer immediately before use. Keep on ice at all times.

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified LTA4H enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of DG-051 or other inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • Assay Reaction:

    • In a microcentrifuge tube, pre-incubate the LTA4H enzyme with the inhibitor or vehicle control for 15 minutes at 37°C.

    • Initiate the reaction by adding the freshly prepared LTA4 substrate. The final reaction volume is typically 200 µL.

    • Incubate for 10 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 2 volumes of the cold methanol termination solution containing the internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LTB4 Quantification by HPLC:

    • Inject the sample onto the HPLC system.

    • Separate the metabolites using a suitable gradient on a C18 column.

    • Detect LTB4 and the internal standard by UV absorbance (typically at 270 nm).

    • Quantify the amount of LTB4 produced by comparing the peak area to a standard curve.

Protocol 2: LTA4H Aminopeptidase Activity Assay

This protocol measures the degradation of a chromogenic or fluorogenic peptide substrate.

Materials:

  • Purified recombinant human LTA4H

  • Substrate: Pro-Gly-Pro (PGP) or a chromogenic substrate like L-Arginine-p-nitroanilide (Arg-pNA)

  • Assay Buffer: 1x PBS, pH 7.2 or Tris-HCl buffer, pH 7.5

  • DG-051 or other inhibitors

  • Fluorescamine solution (for PGP assay) or a spectrophotometer (for Arg-pNA assay)

Procedure for PGP Degradation Assay:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of LTA4H and inhibitors in the assay buffer as described in Protocol 1.

  • Assay Reaction:

    • In a 96-well plate, pre-incubate the LTA4H enzyme with the inhibitor or vehicle control for 10 minutes at 30°C.

    • Add the PGP substrate to initiate the reaction.

    • Incubate for 30 minutes at 30°C.

  • Detection:

    • Stop the reaction at different time points.

    • Measure the remaining PGP or the product formation using a fluorescamine derivatization method and a fluorescence plate reader. Alternatively, LC-MS/MS can be used for direct quantification of PGP.

Procedure for Chromogenic Substrate Assay:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of LTA4H and inhibitors in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the LTA4H enzyme and the inhibitor or vehicle control.

    • Add the Arg-pNA substrate to start the reaction.

  • Detection:

    • Monitor the increase in absorbance at 405 nm over time using a spectrophotometer. The rate of color change is proportional to the aminopeptidase activity.

Mandatory Visualizations

Signaling Pathway of LTA4H

LTA4H_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 Epoxide Hydrolase Activity PGP Pro-Gly-Pro (PGP) (Pro-inflammatory) Degraded_PGP Degraded PGP (Inactive) PGP->Degraded_PGP Aminopeptidase Activity LTA4H LTA4H DG051 DG-051 This compound->LTA4H Inhibits both activities

Caption: Dual enzymatic activities of LTA4H and the inhibitory action of DG-051.

Experimental Workflow for Assessing LTA4H Inhibition

LTA4H_Workflow cluster_epoxide Epoxide Hydrolase Assay cluster_aminopeptidase Aminopeptidase Assay LTA4_prep Prepare fresh LTA4 Reaction_EH Add LTA4 to start reaction LTA4_prep->Reaction_EH Enzyme_Inhibitor_Incubation_EH Pre-incubate LTA4H with DG-051 Enzyme_Inhibitor_Incubation_EH->Reaction_EH Termination_EH Terminate reaction Reaction_EH->Termination_EH HPLC Quantify LTB4 by HPLC Termination_EH->HPLC Result_EH Reduced LTB4 (Expected Outcome) HPLC->Result_EH Enzyme_Inhibitor_Incubation_AP Pre-incubate LTA4H with DG-051 Reaction_AP Add PGP substrate Enzyme_Inhibitor_Incubation_AP->Reaction_AP Detection_AP Measure PGP degradation Reaction_AP->Detection_AP Result_AP PGP Accumulation (Unintended Consequence) Detection_AP->Result_AP

Caption: Workflow for parallel assessment of LTA4H's dual enzymatic activities.

Logical Relationship of Conflicting Results

Conflicting_Results This compound DG-051 Administration Inhibition_EH Inhibition of Epoxide Hydrolase This compound->Inhibition_EH Inhibition_AP Inhibition of Aminopeptidase This compound->Inhibition_AP Reduced_LTB4 Reduced LTB4 Levels Inhibition_EH->Reduced_LTB4 Accumulated_PGP PGP Accumulation Inhibition_AP->Accumulated_PGP Anti_Inflammatory Anti-inflammatory Effect (Expected) Reduced_LTB4->Anti_Inflammatory Pro_Inflammatory Pro-inflammatory Effect (Observed) Accumulated_PGP->Pro_Inflammatory Conflicting_Outcome Conflicting Experimental Outcome Anti_Inflammatory->Conflicting_Outcome Pro_Inflammatory->Conflicting_Outcome

Caption: The dual inhibition by DG-051 leads to conflicting pro- and anti-inflammatory signals.

References

How to control for the aminopeptidase activity of LTA4H when using DG051

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Leukotriene A4 Hydrolase (LTA4H) inhibitor, DG051. The focus is on understanding and controlling for the dual enzymatic activities of LTA4H—epoxide hydrolase and aminopeptidase—during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the dual enzymatic activities of LTA4H?

A1: Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme with two distinct catalytic functions:

  • Epoxide Hydrolase (EH) Activity : It catalyzes the conversion of Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator that attracts neutrophils.[1][2]

  • Aminopeptidase (AP) Activity : It can cleave the N-terminal amino acid from certain peptides.[3] A key physiological substrate for this activity is the tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[4][5] By degrading PGP, the aminopeptidase function of LTA4H can serve an anti-inflammatory role.[4]

Q2: What is this compound and which LTA4H activity does it inhibit?

A2: this compound is a potent and selective small-molecule inhibitor of LTA4H.[6][7][8] While primarily developed to block the pro-inflammatory production of LTB4 by inhibiting the epoxide hydrolase activity, studies have shown that this compound also significantly inhibits the aminopeptidase activity of LTA4H.[9] This is a critical consideration, as inhibiting PGP degradation can have pro-inflammatory consequences.[5][9]

Q3: How can I be sure that the effects I'm seeing in my experiment are due to the inhibition of the epoxide hydrolase activity and not the aminopeptidase activity?

A3: This is a crucial experimental control. To dissect the specific contributions of each inhibited activity, you should design experiments that can independently measure the outcomes of both pathways. This can involve:

  • Adding exogenous PGP to your system to see if its effects are modulated by this compound.

  • Using a substrate for the aminopeptidase activity (like Ala-pNA) in a cell-free assay to confirm this compound's inhibitory effect in your system.

  • Measuring both LTB4 and PGP levels in your experimental samples using methods like LC-MS/MS.

Q4: Are there any inhibitors that only target the epoxide hydrolase activity of LTA4H while sparing the aminopeptidase function?

A4: The development of inhibitors that selectively target the epoxide hydrolase activity is an active area of research.[9][10] The rationale is that such a molecule would block pro-inflammatory LTB4 production while preserving the anti-inflammatory degradation of PGP.[9] Some small fragment inhibitors have been reported to primarily utilize the LTA4 binding site without interfering with PGP degradation.[9][11] However, this compound is not one of these selective inhibitors.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected pro-inflammatory effects observed with this compound treatment. This compound is inhibiting the aminopeptidase activity of LTA4H, leading to an accumulation of the pro-inflammatory peptide PGP.[5][9]1. Measure PGP levels in your experimental system (e.g., cell culture supernatant, tissue homogenate) with and without this compound treatment using LC-MS/MS. 2. Consider if your model system has high levels of collagen turnover, which could be a source of PGP.[4]
Difficulty confirming this compound's inhibitory effect on LTA4H in my specific cell type or tissue. The concentration of this compound may be insufficient to inhibit LTA4H in your system, or the enzyme may not be highly expressed.1. Perform a dose-response curve with this compound in your system, measuring both LTB4 production (for EH activity) and the degradation of a model aminopeptidase substrate like Ala-pNA (for AP activity). 2. Confirm LTA4H expression in your cells or tissue using Western blot or qPCR.
Inconsistent results between in vitro and in vivo experiments. The local microenvironment in vivo can be complex. For instance, proteases like neutrophil elastase can cleave LTA4H, which may alter its aminopeptidase activity.[12]1. Investigate whether other proteases are active in your in vivo model that could be modifying LTA4H. 2. Attempt to replicate the key components of the in vivo microenvironment in your in vitro setup.

Quantitative Data Summary

The following table summarizes the effect of this compound on the aminopeptidase activity of LTA4H as observed in human blood.

Compound Concentration Assay System Effect on PGP Degradation Reference
This compound20 µMLPS-stimulated human bloodMarkedly slowed PGP degradation; over 60% of initial PGP remained after 24 hours.[9]

Experimental Protocols

Protocol 1: Measuring LTA4H Aminopeptidase Activity using a Chromogenic Substrate

This protocol is adapted from methods used to assess LTA4H aminopeptidase activity.[11][12]

Objective: To determine the effect of this compound on the aminopeptidase activity of purified LTA4H or LTA4H in cell lysates.

Materials:

  • Purified recombinant LTA4H or cell lysate containing LTA4H.

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5.

  • Chromogenic substrate: Alanine-p-nitroanilide (Ala-pNA).

  • This compound stock solution (in DMSO).

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 405 nm.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

  • Add 25 µL of the LTA4H enzyme solution (purified or lysate) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the Ala-pNA substrate solution in Assay Buffer.

  • To initiate the reaction, add 25 µL of the Ala-pNA solution to each well.

  • Immediately begin monitoring the change in absorbance at 405 nm every minute for 30-60 minutes at 37°C. The production of p-nitroaniline results in a yellow color.

  • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve.

  • Plot the reaction rate against the concentration of this compound to determine the IC50 value.

Protocol 2: Measuring PGP Degradation by LC-MS/MS

This protocol is based on the methodology described for monitoring PGP levels in biological samples.[9]

Objective: To quantify the effect of this compound on the degradation of PGP in a biological matrix (e.g., cell culture supernatant, human blood).

Materials:

  • Biological sample (e.g., LPS-stimulated human blood).

  • Pro-Gly-Pro (PGP) standard.

  • This compound stock solution (in DMSO).

  • Acetonitrile with 0.1% formic acid (for protein precipitation).

  • LC-MS/MS system.

Procedure:

  • Spike the biological sample with a known concentration of PGP (e.g., 2 µg/mL).

  • Treat the samples with this compound (e.g., 20 µM) or vehicle control (DMSO).

  • Incubate the samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 4, 8, 24 hours).

  • Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples for PGP levels using a validated LC-MS/MS method with a standard curve for quantification.

  • Plot the percentage of remaining PGP over time for both this compound-treated and control samples.

Visualizations

LTA4H_Pathway cluster_pro Pro-inflammatory Pathway cluster_anti Anti-inflammatory Pathway LTA4 Leukotriene A4 LTA4H LTA4H Enzyme LTA4->LTA4H EH Activity LTB4 Leukotriene B4 PGP Pro-Gly-Pro (PGP) PGP->LTA4H AP Activity Degraded_PGP Degraded PGP LTA4H->LTB4 LTA4H->Degraded_PGP This compound This compound This compound->LTA4H Inhibition

Caption: Dual enzymatic activities of LTA4H and inhibition by this compound.

troubleshooting_workflow start Start: Unexpected Pro-inflammatory Effect with this compound hypothesis Hypothesis: This compound is inhibiting AP activity, causing PGP accumulation. start->hypothesis experiment Experiment: Measure PGP levels via LC-MS/MS in control vs. This compound-treated samples. hypothesis->experiment decision Are PGP levels elevated with this compound? experiment->decision conclusion_yes Conclusion: Inhibition of AP activity is likely contributing to the phenotype. decision->conclusion_yes Yes conclusion_no Conclusion: Phenotype is likely independent of LTA4H AP activity. Investigate other mechanisms. decision->conclusion_no No

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Validation & Comparative

A Comparative In Vitro Analysis of DG051 and SC-57461A: Potency and Mechanism of Action as Leukotriene A4 Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative in vitro efficacy of two prominent Leukotriene A4 Hydrolase inhibitors, DG051 and SC-57461A. This document provides a succinct overview of their potency, mechanism of action, and the experimental frameworks used for their evaluation.

This guide delves into the in vitro characteristics of this compound and SC-57461A, two small molecule inhibitors of Leukotriene A4 hydrolase (LTA4H). LTA4H is a pivotal enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator implicated in a variety of inflammatory diseases.[1] By targeting LTA4H, both this compound and SC-57461A effectively reduce the production of LTB4, thereby presenting a promising therapeutic strategy for inflammatory conditions.[2][3]

Comparative Efficacy: A Quantitative Overview

The in vitro potency of this compound and SC-57461A has been evaluated in various assay formats, primarily focusing on their ability to inhibit the enzymatic activity of LTA4H and to reduce LTB4 production in a cellular context. The following table summarizes the key quantitative data for a direct comparison of their efficacy.

ParameterThis compoundSC-57461AReference
Target Leukotriene A4 Hydrolase (LTA4H)Leukotriene A4 Hydrolase (LTA4H)[2][3]
Mechanism of Action Inhibition of LTA4H, leading to decreased LTB4 synthesisCompetitive inhibition of LTA4H, leading to decreased LTB4 synthesis[2][3]
IC50 (Recombinant Human LTA4H) 45 nM2.5 nM (LTA4 substrate)27 nM (peptide substrate)[3][4]
IC50 (Human Whole Blood LTB4 Production) 37 nM49 nM[3][4]

Visualizing the Mechanism: The Leukotriene Biosynthetic Pathway

Both this compound and SC-57461A exert their effects by intervening in the leukotriene biosynthetic pathway. The following diagram illustrates the central role of LTA4H and the point of inhibition for these compounds.

Leukotriene_Pathway Arachidonic_Acid Arachidonic Acid _5LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->_5LOX FLAP 5-LOX-activating protein (FLAP) FLAP->_5LOX LTA4 Leukotriene A4 (LTA4) _5LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Inhibitors This compound & SC-57461A Inhibitors->LTA4H

Figure 1: Inhibition of the Leukotriene Biosynthetic Pathway.

Experimental Protocols

The determination of the in vitro efficacy of LTA4H inhibitors involves standardized biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.

Recombinant Human LTA4H Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified LTA4H.

  • Enzyme: Recombinant human Leukotriene A4 hydrolase.

  • Substrate: Leukotriene A4 (LTA4) or a synthetic peptide substrate.

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4-8.0).

  • Procedure:

    • The recombinant LTA4H enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or SC-57461A) for a defined period (e.g., 15 minutes) at 37°C in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrate (LTA4 or a chromogenic/fluorogenic peptide substrate).

    • The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.

    • The reaction is terminated, often by the addition of an acid or an organic solvent.

    • The product formation (LTB4 or cleaved peptide) is quantified. LTB4 is typically measured by techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA). Cleavage of synthetic substrates can be monitored spectrophotometrically or fluorometrically.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

Human Whole Blood LTB4 Production Assay

This assay assesses the inhibitory activity of the compounds in a more physiologically relevant environment, using human whole blood.

  • Matrix: Freshly drawn human whole blood, typically anticoagulated with heparin.

  • Stimulant: A calcium ionophore such as A23187 is used to stimulate the production of LTB4 from endogenous arachidonic acid in leukocytes.

  • Procedure:

    • Whole blood is pre-incubated with various concentrations of the inhibitor (this compound or SC-57461A) for a specified time at 37°C.

    • LTB4 production is stimulated by the addition of the calcium ionophore.

    • The blood is incubated for a further period (e.g., 30 minutes) at 37°C to allow for LTB4 synthesis.

    • The reaction is stopped, and plasma or serum is separated by centrifugation.

    • The concentration of LTB4 in the plasma/serum is quantified using a validated method, most commonly an ELISA.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the stimulated LTB4 production by 50%, is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro comparison of this compound and SC-57461A.

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds Recombinant_Assay Recombinant LTA4H Inhibition Assay Dose_Response Dose-Response Evaluation Recombinant_Assay->Dose_Response Whole_Blood_Assay Human Whole Blood LTB4 Production Assay Whole_Blood_Assay->Dose_Response This compound This compound This compound->Recombinant_Assay This compound->Whole_Blood_Assay SC57461A SC-57461A SC57461A->Recombinant_Assay SC57461A->Whole_Blood_Assay IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Data_Comparison Comparative Data Analysis IC50_Determination->Data_Comparison

Figure 2: In Vitro Efficacy Comparison Workflow.

Conclusion

Both this compound and SC-57461A are potent inhibitors of LTA4H, effectively reducing the production of the pro-inflammatory mediator LTB4 in vitro. Based on the available data, SC-57461A demonstrates higher potency against the recombinant human enzyme when LTA4 is used as a substrate. However, in the more complex milieu of human whole blood, this compound shows slightly greater potency in inhibiting LTB4 synthesis. The choice between these compounds for further research and development may depend on a variety of factors including selectivity, pharmacokinetic properties, and the specific inflammatory condition being targeted. The experimental protocols and workflows described herein provide a foundational framework for the continued evaluation and comparison of these and other LTA4H inhibitors.

References

Head-to-head comparison of DG051 and bestatin on LTA4H activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of Leukotriene A4 Hydrolase (LTA4H), DG051 and bestatin. The data presented is compiled from various studies to aid in the evaluation of their respective potencies and selectivities.

Mechanism of Action

Both this compound and bestatin are inhibitors of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme critical in the inflammatory cascade[1][2][3][4]. LTA4H catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells[1][5]. By inhibiting LTA4H, both this compound and bestatin effectively reduce the production of LTB4, thereby mitigating the inflammatory response[1][5].

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of this compound and bestatin against LTA4H. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

InhibitorTargetAssay TypePotency (IC50/Ki/Kd)Reference
This compound LTA4HLTB4 Production (Human Whole Blood)IC50: 37 nM[6]
LTA4HBinding AffinityKd: 26 nM[7]
Bestatin LTA4HHydrolase Activity (Enzymatic Assay)Ki: 201 µM[1][7]
LTA4HAminopeptidase Activity (Enzymatic Assay)Ki: 172 nM[1][7]

Signaling Pathway and Inhibition

The diagram below illustrates the leukotriene biosynthetic pathway and the points of inhibition by this compound and bestatin.

LTA4H_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Multiple Steps LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Hydrolysis Inflammation Pro-inflammatory Response LTB4->Inflammation  Activation of  BLT receptors This compound This compound This compound->LTA4H Bestatin Bestatin Bestatin->LTA4H

Caption: LTA4H signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized methodologies for assessing LTA4H activity, based on protocols described in the cited literature.

LTA4H Enzymatic Activity Assay (Hydrolase Activity)

This assay measures the direct enzymatic conversion of LTA4 to LTB4.

1. Reagent Preparation:

  • Assay Buffer: 10 mM Tris-HCl, pH 8.0, degassed and kept on ice.

  • LTA4H Enzyme: Recombinant human LTA4H diluted to the desired concentration in assay buffer immediately before use.

  • LTA4 Substrate: Prepared fresh by hydrolyzing LTA4 methyl ester in an ice-cold, degassed solution of 50 mM NaOH under an inert atmosphere. The concentration is determined spectrophotometrically.

  • Inhibitors (this compound or Bestatin): Prepared as stock solutions in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the assay buffer.

2. Assay Procedure:

  • The LTA4H enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C in a microcentrifuge tube.

  • The reaction is initiated by the addition of the LTA4 substrate.

  • The reaction is allowed to proceed for a short, precise period (e.g., 30 seconds) on ice to minimize non-enzymatic hydrolysis of LTA4.

  • The reaction is terminated by the addition of two volumes of ice-cold methanol containing an internal standard (e.g., Prostaglandin B2).

  • The samples are vortexed and centrifuged to precipitate the protein.

3. Product Analysis:

  • The supernatant is collected and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the LTB4 produced.

  • The absorbance is monitored at approximately 270-280 nm.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

LTB4 Production Assay in Human Whole Blood

This cellular assay measures the inhibitory effect on LTB4 synthesis in a more physiologically relevant context.

1. Reagent Preparation:

  • Whole Blood: Freshly drawn human whole blood collected in heparinized tubes.

  • Inhibitors (this compound or Bestatin): Prepared as described above.

  • Calcium Ionophore (e.g., A23187): To stimulate LTB4 production.

2. Assay Procedure:

  • Aliquots of whole blood are pre-incubated with various concentrations of the inhibitor or vehicle control for a specified time at 37°C.

  • LTB4 synthesis is stimulated by the addition of calcium ionophore.

  • The incubation is continued for a defined period (e.g., 30 minutes) at 37°C.

  • The reaction is stopped by placing the samples on ice and/or adding a quenching solution.

3. Product Analysis:

  • Plasma is separated by centrifugation.

  • LTB4 levels in the plasma are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • IC50 values are determined by analyzing the dose-response curve of the inhibitor.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating LTA4H inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Terminate Reaction Reaction->Termination HPLC Product Quantification (RP-HPLC or ELISA) Termination->HPLC IC50 Calculate IC50 Values HPLC->IC50

Caption: General experimental workflow for LTA4H inhibition assays.

References

Validating the Specificity of LTA4H Inhibitor DG051 Using LTA4H Knockdown Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leukotriene A4 hydrolase (LTA4H) inhibitor DG051, alongside other known inhibitors, and details the experimental framework for validating its on-target effect using LTA4H knockdown cells. Leukotriene A4 hydrolase is a key enzyme in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4), making it a significant target for therapeutic intervention in inflammatory diseases.[1][2] this compound is a potent, orally bioavailable small-molecule inhibitor of LTA4H that has undergone clinical investigation for the prevention of heart attacks.[3][4][5]

The specificity of a drug candidate is a critical factor in its development. One robust method to confirm that the observed effects of a small molecule inhibitor are due to its interaction with the intended target is to utilize cells in which the target protein's expression has been significantly reduced or "knocked down." This guide outlines the rationale and methodology for using LTA4H knockdown cells to unequivocally validate the inhibitory action of this compound.

Comparative Efficacy of LTA4H Inhibitors

The following table summarizes the potency of this compound in comparison to other well-characterized LTA4H inhibitors. This data, gathered from various enzymatic and cell-based assays, provides a quantitative basis for evaluating their relative efficacy.

InhibitorTypeTargetAssay TypePotency (IC50)Reference(s)
This compound Small MoleculeHuman LTA4HEnzymatic Assay (LTB4 Biosynthesis)47 nM--INVALID-LINK--
Human LTA4HAminopeptidase Activity72 nM--INVALID-LINK--
Human Whole BloodLTB4 Production37 nM--INVALID-LINK--
SC-57461A Small MoleculeRecombinant Human LTA4HEnzymatic Assay (Hydrolase Activity)2.5 nM--INVALID-LINK--
Recombinant Human LTA4HAminopeptidase Activity27 nM--INVALID-LINK--
Human Whole BloodLTB4 Production49 nM--INVALID-LINK--
LYS006 Small MoleculeHuman LTA4HEnzymatic Assay2 nM--INVALID-LINK--
Human Whole BloodLTB4 Biosynthesis167 nM--INVALID-LINK--
Bestatin Natural ProductLTA4HAminopeptidase Activity172 nM (Ki)--INVALID-LINK--
ErythrocytesLTB4 Formation>90% inhibition--INVALID-LINK--

Validating this compound's Inhibitory Effect Using LTA4H Knockdown Cells

The central hypothesis for validating the on-target effect of this compound is that its ability to inhibit LTB4 production and affect cell viability will be significantly diminished in cells lacking LTA4H. This experimental approach has been successfully used to confirm the target specificity of other LTA4H inhibitors, such as bestatin, where its anti-proliferative effects were abrogated in LTA4H knockdown cancer cells.[6]

Signaling Pathway and Experimental Rationale

The following diagram illustrates the LTA4H signaling pathway and the rationale for using knockdown cells to validate this compound's mechanism of action.

G LTA4H Signaling and this compound Validation Logic cluster_0 LTA4H Signaling Pathway cluster_1 Experimental Validation Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX LTA4 LTA4 5-LOX->LTA4 LTA4H LTA4H LTA4->LTA4H LTB4 LTB4 LTA4H->LTB4 BLT1/2 Receptors BLT1/2 Receptors LTB4->BLT1/2 Receptors Inflammatory Response Inflammatory Response BLT1/2 Receptors->Inflammatory Response This compound This compound This compound->LTA4H Inhibits Wild-Type Cells Wild-Type Cells This compound->Wild-Type Cells Treats LTA4H Knockdown Cells LTA4H Knockdown Cells This compound->LTA4H Knockdown Cells Treats Inhibition of LTB4 Production Inhibition of LTB4 Production Wild-Type Cells->Inhibition of LTB4 Production Results in No Inhibition of LTB4 Production No Inhibition of LTB4 Production LTA4H Knockdown Cells->No Inhibition of LTB4 Production Results in G Experimental Workflow for this compound Validation Start Start Cell Culture Culture appropriate cell line (e.g., neutrophils, macrophages) Start->Cell Culture LTA4H Knockdown Transfect cells with LTA4H shRNA or siRNA to create knockdown cells Cell Culture->LTA4H Knockdown Control Cells Transfect cells with a scrambled control shRNA/siRNA Cell Culture->Control Cells Treatment Treat both knockdown and control cells with this compound LTA4H Knockdown->Treatment Control Cells->Treatment LTB4 Measurement Measure LTB4 levels in cell supernatants using ELISA Treatment->LTB4 Measurement Viability Assay Assess cell viability using MTT assay Treatment->Viability Assay Data Analysis Compare the effects of this compound on both cell populations LTB4 Measurement->Data Analysis Viability Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Comparative Guide to the Cross-reactivity of DG051 with other Metalloenzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metalloenzyme inhibitor DG051 with other related compounds, focusing on its cross-reactivity profile. The information presented is supported by available experimental data to assist researchers in evaluating its suitability for their studies.

Introduction to this compound

This compound is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a zinc-containing metalloenzyme that plays a crucial role in the inflammatory process.[1][2][3][4] LTA4H catalyzes the conversion of Leukotriene A4 to Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells.[2][3] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating inflammation.[2][3] The compound was under clinical investigation for the prevention of myocardial infarction.[4]

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the available data on the inhibitory potency of this compound and comparator compounds against the primary target, LTA4H.

InhibitorTarget ActivityIC50 / KdSpeciesAssay Type
This compound LTA4H Aminopeptidase72 nMHumanL-alanine p-nitroanilide
LTA4H Hydrolase (LTB4)37 nMHumanWhole Blood
LTA4H Binding26 nM (Kd)HumanNot Specified
SC-57461A LTA4H Hydrolase2.5 nMHumanRecombinant Enzyme
LTA4H Aminopeptidase27 nMHumanPeptide Substrate
LYS006 LTA4H Hydrolase2 nMHumanEnzymatic Assay
LTA4H (LTB4 Biosynthesis)167 nMHumanWhole Blood Assay

Cross-reactivity Profile of LTA4H Inhibitors

Assessing the selectivity of an inhibitor is critical for predicting its potential off-target effects. While comprehensive, direct comparative screening data for this compound against a wide panel of metalloenzymes is not publicly available, existing information indicates a high degree of selectivity.

This compound has been evaluated against a panel of over 50 targets, including ion channels, G-protein coupled receptors (GPCRs), nuclear receptors, and peptidases. In these assessments, it did not exhibit greater than 50% inhibition of any of the major P450 isozymes at a concentration of 10 μM.

For comparison, data for other LTA4H inhibitors against different metalloenzymes are presented below. It is important to note that these data are from various sources and may not be directly comparable due to differing assay conditions.

InhibitorOff-Target EnzymeSpeciesIC50 / % Inhibition
SC-57461A Cyclooxygenase (COX)HumanNo effect on Thromboxane B2 production
LYS006 Various (undisclosed)Not SpecifiedHigh selectivity in preclinical off-target profiling

The lack of readily available, direct comparative cross-reactivity data for this compound against a broad panel of metalloenzymes highlights a current knowledge gap.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context of LTA4H inhibition and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Leukotriene B4 Synthesis Pathway Leukotriene B4 Synthesis Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LOX 5_LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H LTA4H Leukotriene A4 Hydrolase (LTA4H) Inflammation Inflammation LTB4->Inflammation This compound This compound This compound->LTA4H Metalloenzyme_Inhibitor_Screening_Workflow Workflow for Metalloenzyme Inhibitor Cross-reactivity Screening cluster_0 Primary Target Assay cluster_1 Off-Target Screening LTA4H_Assay 1. LTA4H Inhibition Assay (e.g., LTB4 production) Determine_IC50 2. Determine IC50 for LTA4H LTA4H_Assay->Determine_IC50 Select_Panel 3. Select Panel of Metalloenzymes (e.g., MMPs, ACE, Carbonic Anhydrases) Determine_IC50->Select_Panel Perform_Assays 4. Perform Inhibition Assays for Each Enzyme Select_Panel->Perform_Assays Calculate_IC50 5. Determine IC50 or % Inhibition Perform_Assays->Calculate_IC50 Compare_Selectivity 6. Analyze and Compare Selectivity Profile Calculate_IC50->Compare_Selectivity Compare IC50 values

References

A Comparative Analysis of DG051 and LYS006: Potent Inhibitors of LTB4 Production for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two investigational drug candidates, DG051 and LYS006, both targeting the production of leukotriene B4 (LTB4), a potent inflammatory mediator. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of anti-inflammatory therapeutics.

Introduction to LTB4 and its Role in Inflammation

Leukotriene B4 (LTB4) is a lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory responses. Its synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) and culminates in the conversion of leukotriene A4 (LTA4) to LTB4 by the enzyme leukotriene A4 hydrolase (LTA4H). LTB4 is a powerful chemoattractant for neutrophils, drawing these immune cells to sites of inflammation and amplifying the inflammatory cascade.[1] Given its central role in numerous inflammatory diseases, inhibiting LTB4 production is a key therapeutic strategy. Both this compound and LYS006 are small molecule inhibitors of LTA4H, the final and rate-limiting enzyme in LTB4 biosynthesis.[2][3][4] By blocking this enzyme, they effectively reduce the levels of LTB4, thereby dampening the inflammatory response.[5][6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound and LYS006 against LTB4 production.

ParameterThis compoundLYS006Reference
Target Leukotriene A4 Hydrolase (LTA4H)Leukotriene A4 Hydrolase (LTA4H)[5][6]
Binding Affinity (Kd) 26 nMNot Reported[7]
Enzymatic Inhibition (IC50) Not Reported2 nM (against LTA4H)[8]
Cell-Based Potency (IC50) Not Reported167 nM (human whole blood assay)[8]
Cell-Based Potency (IC90) Not Reported143 nM (human whole blood assay)[9]
In Vivo Efficacy >70% peak reduction of LTB4 production in a Phase I clinical trial>90% predose target inhibition in a Phase I clinical trial (at doses of 20 mg b.i.d. and above)[3][10]

Mechanism of Action: Targeting the LTB4 Biosynthesis Pathway

Both this compound and LYS006 exert their anti-inflammatory effects by directly inhibiting the enzymatic activity of leukotriene A4 hydrolase (LTA4H).[5][6] This enzyme is a critical juncture in the leukotriene pathway.

LTB4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-LO/FLAP 5-LO_FLAP 5-LO / FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H Cysteinyl_Leukotrienes Cysteinyl Leukotrienes LTA4->Cysteinyl_Leukotrienes LTC4 Synthase LTA4H Leukotriene A4 Hydrolase (LTA4H) Inflammation Inflammation LTB4->Inflammation Pro-inflammatory effects LTC4_Synthase LTC4 Synthase DG051_LYS006 This compound / LYS006 DG051_LYS006->LTA4H Inhibition

LTB4 biosynthesis pathway and the inhibitory action of this compound and LYS006.

Experimental Protocols

The evaluation of this compound and LYS006 efficacy relies on robust experimental methods to quantify LTB4 production. A common approach is the whole blood assay, which provides a physiologically relevant environment for assessing inhibitor potency.

Whole Blood Assay for LTB4 Production

Objective: To measure the inhibition of LTB4 synthesis by this compound or LYS006 in a human whole blood matrix.

Methodology:

  • Blood Collection: Freshly drawn human whole blood is collected into tubes containing an anticoagulant (e.g., heparin).

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of the test inhibitor (this compound or LYS006) or vehicle control for a specified period (e.g., 30 minutes) at 37°C.

  • Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187 (e.g., at a final concentration of 10-20 µM), which triggers the release of arachidonic acid and subsequent leukotriene synthesis.[11][12] The stimulation is carried out for a defined time (e.g., 15-30 minutes) at 37°C.[9][11]

  • Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma. The plasma supernatant is collected for LTB4 analysis.

  • LTB4 Quantification: The concentration of LTB4 in the plasma samples is determined using a validated analytical method, typically a competitive enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[9][11]

  • Data Analysis: The percentage of LTB4 inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control. IC50 and IC90 values are then determined by fitting the data to a dose-response curve.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Heparin) Incubation 2. Pre-incubation with This compound/LYS006 Blood_Collection->Incubation Stimulation 3. Stimulation with Calcium Ionophore (A23187) Incubation->Stimulation Termination 4. Reaction Termination & Plasma Separation Stimulation->Termination Quantification 5. LTB4 Quantification (ELISA or HPLC) Termination->Quantification Calculation 6. IC50/IC90 Determination Quantification->Calculation

A generalized experimental workflow for assessing LTB4 inhibition.

Discussion and Future Perspectives

Both this compound and LYS006 have demonstrated potent inhibition of LTB4 production, positioning them as promising candidates for the treatment of a range of inflammatory conditions. LYS006 has shown picomolar efficacy against the isolated LTA4H enzyme and nanomolar potency in a whole blood context.[8] this compound has also shown significant, dose-dependent reductions in LTB4 levels in clinical trials.[3][13]

The choice between these two compounds in a therapeutic setting would likely depend on a variety of factors beyond their direct inhibitory potency, including their pharmacokinetic profiles, safety, and tolerability. The data presented here, based on publicly available information, suggests that both molecules are advancing through clinical development, underscoring the therapeutic potential of LTA4H inhibition. Further head-to-head comparative studies would be invaluable in elucidating the nuanced differences in their pharmacological profiles.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. This compound and LYS006 are investigational compounds and have not been approved for any indication.

References

A Comparative Analysis of DG051 and First-Generation LTA4H Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of DG051 against first-generation Leukotriene A4 Hydrolase (LTA4H) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the landscape of LTA4H inhibition for inflammatory diseases. This document presents a detailed comparison of inhibitory potency, outlines experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Leukotriene A4 hydrolase is a critical enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator implicated in a variety of inflammatory conditions.[1] this compound is a novel, orally bioavailable small-molecule inhibitor of LTA4H.[2] It is under investigation for its potential to reduce the risk of heart attack by decreasing the production of LTB4.[2] This guide compares the performance of this compound with established first-generation LTA4H inhibitors, Bestatin and SC-57461A.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and first-generation LTA4H inhibitors. The data has been compiled from various public sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

InhibitorTypeTargetAssay TypePotency (IC50/Kd/Ki)Reference(s)
This compound Novel LTA4H InhibitorHuman LTA4HHuman Whole Blood Assay (LTB4 biosynthesis)IC50: 37 nM[3]
Human LTA4HNot SpecifiedKd: 26 nM[4]
Bestatin First-GenerationLTA4HEnzymatic Assay (aminopeptidase activity)Ki: 172 nM[5]
LTA4HEnzymatic Assay (hydrolase activity)Ki: 201 ± 95 µM*[5]
SC-57461A First-GenerationRecombinant Human LTA4HEnzymatic Assay (hydrolase activity)IC50: 2.5 nM, Ki: 23 nM[5]
Human LTA4HHuman Whole Blood Assay (LTB4 biosynthesis)IC50: 49 nM[5]

*Note: The reported Ki value for Bestatin's hydrolase activity appears unusually high and may be subject to interpretation or potential typographical error in the source literature. It is included here as reported.[5]

Signaling Pathway of LTA4H in Leukotriene B4 Synthesis

The diagram below illustrates the enzymatic role of LTA4H in the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a key step in the inflammatory cascade.

LTA4H_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase (5-LOX) LTA4H Leukotriene A4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Epoxide Hydrolase Activity Inflammation Pro-inflammatory Effects (e.g., Neutrophil Chemotaxis) LTB4->Inflammation Inhibitors LTA4H Inhibitors (e.g., this compound) Inhibitors->LTA4H Inhibition

LTA4H Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of LTA4H inhibitors.

In Vitro LTA4H Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LTA4H.

1. Reagent Preparation:

  • Assay Buffer: Typically a buffered solution at a physiological pH, such as 10 mM sodium phosphate, pH 7.4.[6]

  • LTA4H Enzyme: Purified recombinant human LTA4H.

  • Substrate (LTA4): Leukotriene A4 is unstable and typically prepared fresh by hydrolysis of its methyl ester precursor.[6][7]

  • Test Compounds: Serial dilutions of the inhibitor (e.g., this compound, Bestatin, SC-57461A) are prepared in a suitable solvent like DMSO.

2. Assay Procedure:

  • The LTA4H enzyme is pre-incubated with the test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[6]

  • The enzymatic reaction is initiated by the addition of the LTA4 substrate.[6]

  • The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of a quenching solution or by rapid dilution.[8]

  • The amount of LTB4 produced is quantified using methods such as HPLC or ELISA.[7][9]

3. Data Analysis:

  • The percentage of LTA4H inhibition is calculated by comparing the amount of LTB4 produced in the presence of the inhibitor to a vehicle control.

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by fitting the dose-response data to a suitable pharmacological model.

Human Whole Blood Assay for LTB4 Biosynthesis

This ex vivo assay measures the inhibition of LTB4 production in a more physiologically relevant environment.

1. Sample Collection and Preparation:

  • Fresh human whole blood is collected from healthy volunteers.

  • The blood is typically treated with an anticoagulant.

2. Assay Procedure:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor.

  • LTB4 production is stimulated by adding a calcium ionophore (e.g., A23187).[10]

  • After incubation, the reaction is stopped, and plasma is separated by centrifugation.

3. Data Analysis:

  • LTB4 levels in the plasma are measured, commonly by ELISA.

  • The inhibitory effect of the compound is determined by comparing LTB4 levels in treated samples to untreated, stimulated controls.

  • IC50 values are calculated from the resulting dose-response curves.

Experimental Workflow for LTA4H Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel LTA4H inhibitors, from initial high-throughput screening to lead optimization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Triage cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screen (HTS)\n(e.g., Enzymatic Assay) High-Throughput Screen (HTS) (e.g., Enzymatic Assay) Compound Library->High-Throughput Screen (HTS)\n(e.g., Enzymatic Assay) Hit Identification Hit Identification High-Throughput Screen (HTS)\n(e.g., Enzymatic Assay)->Hit Identification Dose-Response Confirmation Dose-Response Confirmation Hit Identification->Dose-Response Confirmation Selectivity & Specificity Assays Selectivity & Specificity Assays Dose-Response Confirmation->Selectivity & Specificity Assays Hit Prioritization Hit Prioritization Selectivity & Specificity Assays->Hit Prioritization Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Hit Prioritization->Structure-Activity Relationship (SAR) Studies In Vitro & Ex Vivo Assays\n(e.g., Whole Blood Assay) In Vitro & Ex Vivo Assays (e.g., Whole Blood Assay) Structure-Activity Relationship (SAR) Studies->In Vitro & Ex Vivo Assays\n(e.g., Whole Blood Assay) Pharmacokinetic Profiling (ADME) Pharmacokinetic Profiling (ADME) In Vitro & Ex Vivo Assays\n(e.g., Whole Blood Assay)->Pharmacokinetic Profiling (ADME) In Vivo Efficacy Models In Vivo Efficacy Models Pharmacokinetic Profiling (ADME)->In Vivo Efficacy Models Candidate Selection Candidate Selection In Vivo Efficacy Models->Candidate Selection

High-Throughput Screening Workflow

References

A Comparative Analysis of DG051 and its Predecessor DG031 in Targeting the Leukotriene Pathway for Cardiovascular Risk Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of DG051 and its predecessor, DG031. This analysis is based on available preclinical and clinical trial data, focusing on their mechanisms of action, impact on key biomarkers, and clinical development progress.

Both this compound and DG031 were developed to mitigate the risk of heart attacks by targeting the leukotriene pathway, a key cascade in promoting inflammation. While both compounds aim to reduce the production of the potent pro-inflammatory molecule leukotriene B4 (LTB4), they do so by inhibiting different key enzymes in the pathway.[1][2] This guide will delve into a detailed comparison of their performance, supported by experimental data.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and DG031 lies in their molecular targets within the leukotriene biosynthesis pathway.

  • DG031 , the predecessor compound, is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[2][3] FLAP is essential for the activation of 5-lipoxygenase, the enzyme that initiates the conversion of arachidonic acid into leukotrienes.[4]

  • This compound , the successor compound, is a first-in-class, small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][5][6] LTA4H is a bifunctional enzyme that catalyzes the final step in the synthesis of LTB4 from leukotriene A4 (LTA4).[1][5]

By targeting different enzymes, both drugs effectively aim to reduce LTB4 levels, thereby dampening the inflammatory processes implicated in atherosclerotic plaque rupture and subsequent myocardial infarction.

Comparative Efficacy: Insights from Clinical Trials

Both DG031 and this compound have undergone clinical evaluation, providing valuable data on their in vivo efficacy. The primary endpoint for assessing their activity has been the reduction of LTB4 production.

CompoundTargetPhase of DevelopmentKey Efficacy Findings
DG031 5-lipoxygenase activating protein (FLAP)Initiated Phase IIIDose-dependent suppression of LTB4 production. At the highest dose, it also reduced levels of myeloperoxidase (MPO) and sICAM-I.[2] A Phase IIa trial showed a 26% reduction in LTB4 levels and a 12% reduction in MPO levels at a dose of 750mg/day.[3]
This compound Leukotriene A4 hydrolase (LTA4H)Advanced to Phase IIbDose-dependent reduction of LTB4 production. A Phase I multiple-dose study showed a peak LTB4 reduction of over 70% from baseline after 7 days of treatment.[7] Phase IIa results confirmed significant dose-dependent reductions in LTB4 in patients with a history of heart attack.[6]

Experimental Protocols

The clinical trials for both DG031 and this compound followed standard, rigorous methodologies to assess their safety and efficacy.

DG031 Phase IIa Clinical Trial Protocol

The Phase IIa trial for DG031 was a randomized, double-blind, placebo-controlled study designed to evaluate the effect of different doses of the compound on biomarkers associated with arterial inflammation and heart attack risk.[2] The study enrolled patients with a history of heart attack and specific gene variants linked to an increased risk of the disease.[2] Key endpoints included the measurement of LTB4, myeloperoxidase (MPO), and C-reactive protein (CRP) levels.[3][4]

This compound Phase I and IIa Clinical Trial Protocols

The Phase I trials for this compound were randomized, double-blind, placebo-controlled studies involving both single and multiple ascending doses in healthy volunteers to assess safety, tolerability, and pharmacokinetics.[7] The Phase IIa trial was also a randomized, double-blind, placebo-controlled study, but it enrolled patients with a history of heart attack or coronary artery disease.[8][9] The primary objective was to measure the impact of this compound on LTB4 production, alongside continued safety and pharmacokinetic assessments.[8][9]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the signaling pathway and the typical clinical trial workflow.

Leukotriene Pathway Inhibition cluster_membrane Cell Membrane Arachidonic Acid Arachidonic Acid 5-Lipoxygenase 5-Lipoxygenase Arachidonic Acid->5-Lipoxygenase LTA4 Leukotriene A4 (LTA4) 5-Lipoxygenase->LTA4 FLAP FLAP FLAP->5-Lipoxygenase Inhibits LTA4H LTA4 Hydrolase (LTA4H) LTA4->LTA4H LTB4 Leukotriene B4 (LTB4) LTA4H->LTB4 Inflammation Inflammation LTB4->Inflammation DG031 DG031 DG031->FLAP Inhibition This compound This compound This compound->LTA4H Inhibition

Caption: Inhibition points of DG031 and this compound in the leukotriene pathway.

Clinical Trial Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phases Discovery Discovery Animal Models Animal Models Discovery->Animal Models PhaseI Phase I (Safety & Dosage) Animal Models->PhaseI PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Caption: A simplified workflow of a typical clinical drug trial.

Conclusion

Both this compound and its predecessor DG031 have demonstrated the potential to reduce the pro-inflammatory biomarker LTB4 by targeting the leukotriene pathway. While DG031 laid the groundwork by validating the inhibition of FLAP as a therapeutic strategy, this compound, with its distinct mechanism of inhibiting LTA4H, appears to offer a more potent reduction in LTB4 levels based on early clinical trial data. The progression of this compound to later-stage clinical trials underscores the continued interest in this therapeutic approach for mitigating cardiovascular risk. Further data from ongoing and future studies will be crucial in definitively establishing the comparative in vivo efficacy and safety profiles of these two compounds.

References

Reproducibility of DG051's anti-inflammatory effects across different studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the experimental evidence supporting the anti-inflammatory properties of DG051, a novel leukotriene A4 hydrolase inhibitor, and its performance relative to other inflammatory modulators.

This compound has emerged as a targeted anti-inflammatory agent, distinguished by its specific mechanism of action. This guide provides a comprehensive review of the available data on its efficacy, focusing on the reproducibility of its anti-inflammatory effects across various studies. By presenting quantitative data, detailed experimental protocols, and a comparative look at alternative therapies, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Mechanism of Action: Targeting the Leukotriene Pathway

This compound is a small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene B4 (LTB4).[1][2] LTB4 is a potent lipid mediator and a powerful chemoattractant for neutrophils, playing a crucial role in the inflammatory cascade.[1][2] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby dampening the inflammatory response. This targeted approach is being investigated primarily for its potential in preventing myocardial infarction, where inflammation is a key pathological driver.[1][2][3]

DG051_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H Inflammation Inflammation LTB4->Inflammation This compound This compound LTA4H Leukotriene A4 Hydrolase (LTA4H) This compound->LTA4H Inhibits

Caption: Experimental workflow for LTB4 measurement.

Comparison with Other Anti-inflammatory Agents

A direct head-to-head clinical trial comparing this compound with other anti-inflammatory drugs has not been identified in the public domain. However, a comparison of their mechanisms of action highlights the novelty of this compound's approach.

Drug ClassMechanism of ActionKey Inflammatory Mediators Targeted
This compound LTA4H InhibitionLeukotriene B4
NSAIDs (e.g., Ibuprofen) COX-1 and COX-2 InhibitionProstaglandins
Corticosteroids Broad anti-inflammatory effects, including inhibition of phospholipase A2 and cytokine gene expressionProstaglandins, Leukotrienes, Cytokines
Leukotriene Receptor Antagonists (e.g., Montelukast) Blocks the action of cysteinyl leukotrienes at their receptorCysteinyl leukotrienes

Unlike broad-spectrum anti-inflammatory agents like corticosteroids, this compound offers a highly specific inhibition of a single pro-inflammatory mediator. This targeted approach may offer a more favorable side-effect profile, although further clinical investigation is required to confirm this. Compared to other leukotriene-modifying drugs, this compound specifically targets the production of LTB4, whereas receptor antagonists block the effects of a different class of leukotrienes (cysteinyl leukotrienes).

Conclusion

The available evidence from Phase I and Phase IIa clinical trials consistently supports the anti-inflammatory effect of this compound, as demonstrated by its reproducible, dose-dependent reduction of LTB4 production. Its specific mechanism of action, targeting LTA4H, distinguishes it from other classes of anti-inflammatory drugs. While direct comparative efficacy data against other agents is lacking, the targeted nature of this compound presents a promising avenue for the treatment of inflammatory conditions where LTB4 plays a significant pathological role. Further progression into later-phase clinical trials will be crucial to fully elucidate its clinical efficacy and safety profile in comparison to existing therapies.

References

Safety Operating Guide

Proper Disposal Procedures for DG051: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of DG051, a potent and selective LTA4H (Leukotriene A4 hydrolase) inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is intended for laboratory research use only.

Hazard Profile and Safety Summary

Before handling or disposing of this compound, it is imperative to be fully aware of its hazard profile as outlined in its Safety Data Sheet (SDS).[1]

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Due to these hazards, this compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, is a violation of environmental regulations and poses a significant safety risk.[2][3]

Quantitative Data and Chemical Properties

Understanding the physicochemical properties of this compound is essential for its safe handling and the selection of appropriate disposal containers.

PropertyValue
Chemical Name 1-Pyrrolidinebutanoic acid, 2-[[4-(4-chlorophenoxy)phenoxy]methyl]-, hydrochloride (1:1), (2S)-
Synonyms DG-051; DG 051[1][4]
CAS Number 929915-58-2[1][5]
Molecular Formula C₂₁H₂₅Cl₂NO₄[1][6]
Molecular Weight 426.33 g/mol [1][6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Chemically resistant protective gloves.

  • Skin and Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound and contaminated materials. The guiding principle is to "Dispose of contents/container to an approved waste disposal plant."[1]

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]

  • Keep solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separate from liquid waste (e.g., unused solutions, solvent rinsates).

Step 2: Selection of Waste Containers

  • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. A sturdy plastic pail or a bag-lined rigid container is suitable.

  • Liquid Waste: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally appropriate. Ensure the container material does not react with the waste contents.[8]

  • Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[8]

  • Ideally, use the original container for waste collection if it is in good condition.[8][9]

Step 3: Labeling of Waste Containers

  • All chemical waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste.[2]

  • The label must include the following information:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound" (do not use abbreviations or formulas).[2]

    • For mixtures, list each chemical component and its approximate percentage.[2]

    • The date of waste generation.[2]

    • The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[2]

    • The name and contact information of the principal investigator or laboratory supervisor.[2]

Step 4: Management of Empty this compound Containers

  • Empty containers that held this compound are also considered hazardous waste.

  • These containers must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).[10]

  • Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [10]

  • After triple-rinsing, the container can be managed for disposal or reuse according to your institution's procedures.

Step 5: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Protect Yourself: Wear the appropriate PPE before attempting cleanup.

  • Contain the Spill:

    • For a solid spill , gently cover it with a damp paper towel to avoid raising dust.[7]

    • For a liquid spill , absorb it with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Clean the Spill: Carefully collect the absorbed liquid or the covered solid waste. Place all contaminated materials into a designated hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.

Step 6: Storage and Disposal

  • Store waste containers in a cool, well-ventilated, and designated satellite accumulation area.[1]

  • Ensure waste containers are kept closed at all times, except when adding waste.[10]

  • Store liquid waste containers in secondary containment to prevent spills.

  • Once a waste container is full or you have no further need to accumulate this type of waste, contact your institution's EHS department to arrange for a pickup.[2][7] Do not attempt to dispose of the waste yourself.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DG051_Disposal_Workflow start_end start_end process process decision decision waste_cat waste_cat ehs_contact ehs_contact start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty select_solid_container 3a. Select Labeled Solid Hazardous Waste Container solid_waste->select_solid_container select_liquid_container 3b. Select Labeled Liquid Hazardous Waste Container liquid_waste->select_liquid_container triple_rinse 3c. Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse store_waste 5. Store Waste in Designated Satellite Accumulation Area select_solid_container->store_waste select_liquid_container->store_waste collect_rinsate 4c. Collect All Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->select_liquid_container contact_ehs 6. Arrange for Pickup by EHS Department store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe segregation, handling, and disposal of this compound waste.

References

Essential Safety and Handling Protocols for DG051

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of DG051.

This document provides critical safety and logistical information for the handling of this compound, a potent leukotriene A4 hydrolase inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life[1].

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H410: Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment. P391: Collect spillage.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and aerosols[1].
Hand Protection Protective glovesPrevents skin contact[1].
Body Protection Impervious clothing (e.g., lab coat)Protects against contamination of personal clothing[1].
Respiratory Suitable respiratorRequired when there is a risk of inhaling dust or aerosols[1]. Use in a well-ventilated area is also crucial.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

DG051_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE C Weigh/Measure this compound A->C Proceed when ready B Ensure Proper Ventilation B->C D Perform Experiment C->D E Decontaminate Surfaces D->E F Dispose of Waste E->F G Remove PPE F->G

This compound Safe Handling Workflow

Storage and Disposal Protocols

Proper storage and disposal are critical to maintaining a safe laboratory and preventing environmental contamination.

ConditionRecommendationReference
Storage Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent) away from direct sunlight and ignition sources.[1]
Disposal Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.[1]
Spill Cleanup Absorb spills with a liquid-binding material. Decontaminate surfaces with alcohol.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.